H-Glu-OtBu.HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144313-55-3 | |
| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144313-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Glu-OtBu.HCl and its Pivotal Role in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of L-Glutamic acid γ-tert-butyl ester, focusing on its N-α-Fmoc protected form, Fmoc-Glu(OtBu)-OH, a cornerstone reagent in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its critical role in the synthesis of complex peptides, and detailed experimental protocols for its application.
Introduction: The Significance of Protected Amino Acids in Peptide Synthesis
The chemical synthesis of peptides is a fundamental process in biochemistry and drug development, enabling the creation of novel therapeutics, research tools, and biomaterials. The stepwise assembly of amino acids into a defined sequence requires the transient masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which are chemical moieties that selectively block a reactive site and can be removed under specific conditions.
Glutamic acid, an acidic amino acid, possesses a reactive γ-carboxyl group in its side chain. To ensure the fidelity of peptide synthesis, this side chain must be protected during the elongation of the peptide chain. The tert-butyl (OtBu) ester has emerged as a highly effective and widely used protecting group for this purpose. When combined with the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the resulting compound, Fmoc-Glu(OtBu)-OH, becomes a versatile building block in the orthogonal Fmoc/tBu strategy of solid-phase peptide synthesis.
While the hydrochloride salt of the unprotected amino acid, H-Glu(OtBu)-OH·HCl, is a stable precursor, it is the N-α-Fmoc protected version that is directly utilized in the iterative cycles of peptide synthesis. This guide will focus on the properties and applications of this key derivative.
H-Glu-OtBu.HCl and Fmoc-Glu(OtBu)-OH: Chemical Identity and Properties
The subject of this guide is L-Glutamic acid γ-tert-butyl ester and its derivatives. It is crucial to distinguish between the different forms of this compound. The initial precursor, H-Glu(OtBu)-OH, is L-glutamic acid with its side-chain carboxyl group protected as a tert-butyl ester. For practical application in Fmoc-based solid-phase peptide synthesis, the α-amino group is protected with the Fmoc group, yielding Fmoc-Glu(OtBu)-OH .
Quantitative Data
The key physicochemical properties of Fmoc-Glu(OtBu)-OH are summarized in the table below for easy reference.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester |
| Synonyms | Fmoc-L-Glu(OtBu)-OH, Fmoc-Gln(OtBu)-OH |
| CAS Number | 71989-18-9[1] |
| Molecular Formula | C₂₄H₂₇NO₆[2] |
| Molecular Weight | 425.47 g/mol [2][3] |
| Appearance | White to off-white powder or crystalline solid[2][3][4] |
| Melting Point | 80-95 °C[3] |
| Purity (HPLC) | ≥98.0%[3][5] |
| Storage Temperature | 2-8°C[3][5] |
The Role of Fmoc-Glu(OtBu)-OH in Peptide Chemistry
Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern peptide synthesis, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). Its utility stems from the orthogonal protection strategy afforded by the Fmoc and OtBu groups.
-
The Fmoc Group (Base-Labile): The N-terminal Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF)[4][6]. This allows for the selective deprotection of the α-amino group at each cycle of peptide synthesis, enabling the stepwise elongation of the peptide chain.
-
The OtBu Group (Acid-Labile): The tert-butyl ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Fmoc group removal[7][8]. However, it is efficiently cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA)[7]. This cleavage is typically performed at the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support resin.
This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for a streamlined and efficient synthesis process with high yields and purity of the final peptide product. The use of Fmoc-Glu(OtBu)-OH is crucial in the development of peptide-based drugs, vaccines, and diagnostic agents where precise control over the peptide sequence and purity is paramount[9][10].
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Glu(OtBu)-OH in manual solid-phase peptide synthesis. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH in SPPS
This protocol describes the incorporation of a glutamic acid residue into a growing peptide chain on a solid support using Fmoc-Glu(OtBu)-OH.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling agent (e.g., HBTU, HATU, HCTU) (equivalent to Fmoc-Glu(OtBu)-OH)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2 equivalents relative to the coupling agent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
-
Activation of Fmoc-Glu(OtBu)-OH: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling agent in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates that all free amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group from the glutamic acid residues.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The TFA in the cocktail will cleave the peptide from the resin and remove the OtBu protecting groups. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions[8].
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove residual cleavage reagents and scavengers.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using the DOT language, illustrate the key processes and chemical transformations involving Fmoc-Glu(OtBu)-OH in peptide synthesis.
Conclusion
This compound, and more specifically its N-α-Fmoc protected derivative, Fmoc-Glu(OtBu)-OH, is a vital component in the arsenal of the modern peptide chemist. Its well-defined chemical properties and the robust orthogonal protection strategy it enables have made it a standard reagent for the incorporation of glutamic acid residues in solid-phase peptide synthesis. A thorough understanding of its role and the associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to synthesize high-purity, complex peptides for a wide range of applications, from basic research to the development of novel therapeutics. The detailed methodologies and conceptual diagrams provided in this guide serve as a valuable resource for the effective utilization of this key building block in peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
The Indispensable Role of the OtBu Protecting Group for Glutamic Acid in Peptide Synthesis and Drug Development
In the precise and demanding world of synthetic chemistry, particularly in the assembly of complex peptides and the development of novel therapeutics, the strategic protection of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, which possesses a reactive γ-carboxylic acid in its side chain, temporary protection is essential to ensure the fidelity of peptide bond formation at the α-amino and α-carboxyl groups. Among the arsenal of protective groups available to chemists, the tert-butyl (OtBu) ester has emerged as a cornerstone for glutamic acid, prized for its chemical robustness, orthogonal deprotection capabilities, and clean cleavage characteristics.[1][2] This technical guide provides a comprehensive examination of the function, application, and experimental protocols associated with the OtBu protecting group for glutamic acid, tailored for researchers, scientists, and drug development professionals.
Core Function and Chemical Properties
The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from engaging in undesirable side reactions during peptide synthesis.[2] Chemically, it is a tert-butyl ester, which imparts significant steric hindrance around the protected carboxyl group. This steric bulk, combined with its electronic properties, confers a unique set of characteristics that are highly advantageous in modern synthetic strategies.
Key Properties:
-
Stability: The OtBu group is exceptionally stable under basic and nucleophilic conditions. This is a critical feature in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is achieved using a base, typically piperidine.[1][3][4]
-
Acid Lability: The OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] This selective removal forms the basis of the final deprotection step in many synthetic schemes, liberating the native glutamic acid residue.[1]
-
Orthogonality: The differential stability of the acid-labile OtBu group compared to the base-labile Fmoc group is a classic example of an orthogonal protection strategy.[1][6] This orthogonality is fundamental to Fmoc-based SPPS, as it allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[3]
The OtBu Group in the Fmoc/tBu Orthogonal Protection Strategy
Role in Drug Development
The Fmoc-Glu(OtBu)-OH derivative is a fundamental building block in the pharmaceutical industry for the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1] The reliability of the OtBu group ensures that the glutamic acid side chain remains inert during the assembly of the peptide, which is critical for the synthesis of therapeutic peptides with high purity and fidelity.[7][8] The clean and efficient final deprotection with TFA contributes to high yields of the target peptide, which in turn simplifies downstream purification processes.[1] Furthermore, the ability to selectively deprotect the γ-carboxyl group allows for specific modifications, such as the formation of cyclic peptides or the conjugation of peptides to other molecules like drugs or biomaterials, which can enhance a peptide's stability, bioavailability, or targeting capabilities.[2]
Quantitative Data Presentation
The following tables summarize typical parameters and outcomes for the key reactions involving the OtBu protecting group in the context of Fmoc-SPPS.
| Parameter | Protection of Fmoc-Glu-OH | Deprotection of Peptide-Resin |
| Key Reagents | tert-Butyl Acetate, Tf₂NH (catalyst) | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Solvent | Not applicable (reagent is solvent) | Dichloromethane (DCM) can be used |
| Reaction Time | Varies | 1-3 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | High | >90% (crude peptide) |
| Deprotection Step | Protecting Group | Reagents | Reaction Time (h) | Typical Yield (%) |
| Acidolysis | OtBu (tert-butyl) | TFA/DCM (1:1) | 1-2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH
This protocol describes a general method for the tert-butylation of the glutamic acid side chain.
Materials:
-
Fmoc-L-glutamic acid
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).
-
To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.[1]
Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin, and all acid-labile protecting groups, including OtBu, are removed.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin, ensuring it is fully submerged.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[1]
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin with a small additional volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Mechanism of Deprotection
The acid-catalyzed deprotection of the OtBu group proceeds through a stable tertiary carbocation intermediate.
-
Protonation: The ester oxygen of the OtBu group is protonated by the strong acid (TFA).
-
Carbocation Formation: The C-O bond cleaves, resulting in the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.
-
Scavenging: The highly reactive tert-butyl carbocation is neutralized by a scavenger molecule, such as triisopropylsilane (TIS) or water, present in the cleavage cocktail. This prevents unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or cysteine.[1] The primary product of the carbocation is the volatile gas isobutylene.
Conclusion
The OtBu protecting group for glutamic acid offers a robust and elegant solution to the challenge of side-chain protection in peptide synthesis. Its stability to basic conditions and lability under strong acid make it ideally suited for orthogonal Fmoc/tBu synthesis strategies.[5] A thorough understanding of its chemical properties, mechanisms of application and removal, and the associated experimental protocols is fundamental for its effective utilization. For researchers and professionals in drug development, the OtBu group remains a critical tool in the reliable and efficient production of high-purity, complex peptides destined for therapeutic applications.
References
Navigating the Synthesis and Purification of H-Glu-OtBu.HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid γ-tert-butyl ester hydrochloride (H-Glu-OtBu.HCl) is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients. Its strategic importance lies in the temporary protection of the γ-carboxyl group of glutamic acid, enabling selective chemical modifications at other reactive sites. This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies for this compound, offering detailed protocols and comparative data to empower researchers in its efficient and high-purity production.
Synthesis of this compound: A Strategic Approach
The primary route to this compound involves the selective esterification of the γ-carboxyl group of L-glutamic acid with a tert-butyl group. A common and effective method utilizes tert-butyl acetate as the tert-butyl source, with a strong acid catalyst such as perchloric acid. This approach, while also capable of producing the di-tert-butyl ester, can be controlled to favor the formation of the desired γ-mono-ester.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is based on established methods for the tert-butylation of amino acids.
Materials:
-
L-Glutamic acid
-
tert-Butyl acetate
-
Perchloric acid (HClO₄)
-
Dioxane or other suitable organic solvent
-
Ethyl acetate
-
Hydrochloric acid (HCl) solution (e.g., in dioxane or diethyl ether)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-glutamic acid in a suitable organic solvent such as dioxane.
-
Addition of Reagents: Add an excess of tert-butyl acetate to the suspension. Cool the mixture in an ice bath (0-5 °C).
-
Catalyst Addition: Slowly add a catalytic amount of perchloric acid to the cooled and stirring mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Salt Formation: Dissolve the crude H-Glu-OtBu in a minimal amount of a suitable solvent like ethyl acetate or dioxane. Precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid in dioxane or diethyl ether with stirring.
-
Isolation: Collect the precipitated white solid by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum to yield this compound.
Purification of this compound: Achieving High Purity
The purity of this compound is critical for its successful application in subsequent synthetic steps. The primary methods for purification are recrystallization and column chromatography.
Recrystallization Protocol
Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is crucial for optimal results.
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A common solvent system for amino acid hydrochlorides is a mixture of a protic solvent like ethanol or methanol with an aprotic solvent like diethyl ether or ethyl acetate, or a mixture with water.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethanol/water or methanol/diethyl ether).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the product.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography
For instances where recrystallization does not yield the desired purity, or for the separation of closely related impurities, column chromatography is a powerful alternative. Ion-exchange chromatography is particularly well-suited for the purification of amino acids and their derivatives.
General Parameters for Ion-Exchange Chromatography:
-
Stationary Phase: A strong cation exchange resin is typically used for the purification of amino acids.
-
Mobile Phase: A buffered aqueous solution is used as the eluent. The pH and ionic strength of the buffer are critical parameters that are adjusted to achieve separation. The elution is often performed using a pH or salt gradient.
-
Detection: The fractions are typically monitored by UV absorbance at a low wavelength (e.g., 210-220 nm) or by post-column derivatization with a reagent like ninhydrin.
Data Presentation
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Parameter | Value | Method of Analysis |
| Purity | >98.0% | HPLC |
| Melting Point | 118.0 - 124.0 °C | Not specified |
| Specific Rotation | +22.0° ± 2.0° (c=1 in MeOH) | Polarimetry |
| Reaction Yield | Varies depending on the specific reaction conditions and scale. | Gravimetric/HPLC |
Visualizing the Workflow
To provide a clear overview of the synthesis and purification process, the following workflow diagram has been generated using the DOT language.
An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with a precisely defined sequence is a cornerstone of biochemical and pharmaceutical research. The ability to construct these complex molecules with high fidelity hinges on a strategic chemical approach known as an orthogonal protection strategy. This guide provides a comprehensive overview of the core principles of this strategy, details the major protection schemes, presents quantitative data for critical steps, and outlines detailed experimental protocols.
The Core Principle of Orthogonal Protection
In peptide synthesis, the various reactive functional groups on amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions during peptide bond formation. An orthogonal protection strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This selective deprotection is fundamental to the controlled, stepwise elongation of the peptide chain.
Protecting groups in Solid-Phase Peptide Synthesis (SPPS) are broadly categorized as follows:
-
Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[1]
-
Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]
-
Semi-permanent (or Auxiliary) Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups, enabling complex modifications like branching or cyclization.[3]
The success of a peptide synthesis endeavor is critically dependent on the careful selection of a compatible set of protecting groups.
Major Orthogonal Protection Strategies
Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[4]
1. The Fmoc/tBu Strategy
This is the most widely used strategy in modern SPPS. It represents a truly orthogonal system.[5]
-
Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7]
-
Side-Chain Protection: Acid-labile tert-butyl (tBu)-based or trityl (Trt)-based protecting groups.[5][8]
The key advantage of this strategy is the mild conditions used for Fmoc group removal (typically 20% piperidine in DMF), which are orthogonal to the strong acid (e.g., trifluoroacetic acid - TFA) required for the final cleavage and removal of side-chain protecting groups.[7][8] This minimizes the risk of side reactions and degradation of the growing peptide chain.
2. The Boc/Bzl Strategy
This is the classical approach to SPPS, pioneered by R.B. Merrifield.[9] It is considered a "quasi-orthogonal" strategy because it relies on graded acid lability.[5][9]
-
Nα-Protection: The moderately acid-labile tert-butyloxycarbonyl (Boc) group.[6][10]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions (e.g., anhydrous hydrogen fluoride - HF) for removal.[5][10]
Selectivity is achieved because the Boc group can be removed with a moderate acid like TFA without significantly affecting the more robust benzyl-based side-chain protecting groups.[5]
Auxiliary Orthogonal Protecting Groups
For more complex peptide modifications, a third dimension of orthogonality is often required. The allyloxycarbonyl (Alloc) protecting group, in conjunction with allyl esters, provides such a system.[2][11]
-
Protection: The Alloc group can be used to protect the side chains of amino acids like lysine or ornithine.[12]
-
Deprotection: It is selectively removed under neutral conditions using a palladium(0) catalyst, leaving both Fmoc/tBu and Boc/Bzl protecting groups intact.[11][12] This allows for on-resin modification of specific side chains.
The diagram below illustrates the principle of a three-dimensional orthogonal protection strategy.
Caption: Principle of a three-dimensional orthogonal protection strategy.
Quantitative Data for Protecting Group Removal
The efficiency and selectivity of deprotection steps are critical for the overall success of peptide synthesis. The following tables summarize typical conditions and stability for common protecting groups.
Table 1: Deprotection Conditions for Common α-Amino Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |
| Fmoc | 20% Piperidine in DMF | 5-20 minutes at room temperature | Stable to acids (TFA, HF) |
| Boc | 50% TFA in DCM | 20-30 minutes at room temperature | Stable to bases (Piperidine) |
| Alloc | Pd(PPh₃)₄ / Phenylsilane in DCM | 30-120 minutes at room temperature | Stable to acids (TFA) and bases (Piperidine) |
Table 2: Stability of Common Side-Chain Protecting Groups in the Fmoc/tBu Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |
| Asp, Glu | OtBu (tert-butyl ester) | TFA | Stable |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA | Stable |
| Lys, Orn | Boc (tert-butyloxycarbonyl) | TFA | Stable |
| Cys, Asn, Gln, His | Trt (trityl) | TFA | Stable |
| Arg | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Stable |
Table 3: Stability of Common Side-Chain Protecting Groups in the Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |
| Asp, Glu | OBzl (benzyl ester) | HF | Stable |
| Ser, Thr, Tyr | Bzl (benzyl ether) | HF | Stable |
| Lys | Cl-Z (2-chlorobenzyloxycarbonyl) | HF | Stable |
| Cys | 4-MeBzl (4-methylbenzyl) | HF | Stable |
| Arg | Tos (tosyl) | HF | Stable |
Recent studies have also quantified the unintended removal of Fmoc groups under certain conditions, highlighting the importance of optimizing solvent and temperature parameters. For instance, at 80°C, every milliliter of DMF can cause the deprotection of up to 1 μmol of Fmoc-protected peptide.[13][14][15]
Experimental Protocols
Detailed and validated protocols are essential for reproducible and high-yield peptide synthesis.
Experimental Workflow for Fmoc/tBu SPPS
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A single cycle of amino acid addition in Fmoc SPPS.
Detailed Protocol for a Single Fmoc SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.[4]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[1][16] Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.[1] Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[1] The resin is now ready for the next deprotection and coupling cycle.
Experimental Workflow for Boc/Bzl SPPS
The workflow for the Boc/Bzl strategy involves alternating acidic deprotection and neutralization steps.
Caption: A single cycle of amino acid addition in Boc SPPS.
Detailed Protocol for a Single Boc SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (DCM) for at least 1 hour.[4]
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 30 minutes.[4][5]
-
Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and then DCM again (3 times) to remove TFA and byproducts.[4]
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes to neutralize the protonated α-amino group.[9] Repeat this step.
-
Washing: Wash the resin thoroughly with DCM (5 times) to remove excess DIPEA.[1]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or a DMF/DCM mixture.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess reagents. The resin is now ready for the next cycle.
Protocol for Alloc Group Removal:
This protocol is for the selective deprotection of an Alloc-protected side chain on a peptide that is still attached to the resin.
-
Resin Preparation: Swell the peptide-resin in DCM. Ensure the N-terminus is protected (e.g., with Fmoc or an acetyl cap).
-
Deprotection Cocktail: Prepare a solution of Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.2-3 equivalents) and a scavenger like phenylsilane (20 equivalents) in an inert solvent like DCM or a mixture of CHCl₃/AcOH/NMM.[17] This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes to 2 hours.[17]
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove the catalyst and byproducts. The newly exposed free amine on the side chain is now available for further modification.
Conclusion
The strategy of orthogonal protection is an indispensable tool in modern peptide synthesis. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications.[3] The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties.[1] The addition of further orthogonal protecting groups like Alloc expands the synthetic possibilities, enabling the creation of novel and intricate peptide-based molecules for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of unexpected protecting group removal in solid‐phase peptide synthesis: Quantified using continuous flow methods | Semantic Scholar [semanticscholar.org]
- 16. rsc.org [rsc.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, has become the cornerstone of modern peptide science.[1] Its introduction dramatically simplified the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support, or resin.[1][2][3] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing to remove soluble by-products and unreacted reagents.[2][3][4] This in-depth guide elucidates the fundamental principles of SPPS, detailing the core chemistries, experimental protocols, and critical considerations for synthesizing peptides with high fidelity.
Core Principles of SPPS
The ingenuity of SPPS lies in its cyclical process, which builds a peptide in the C-terminal to N-terminal direction.[2][4] The synthesis begins by covalently attaching the C-terminal amino acid to a solid support.[1] The entire process can be broken down into a series of repeated steps: deprotection of the Nα-amino group, washing, coupling of the next Nα-protected amino acid, and another series of washes.[3][5] This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the removal of all protecting groups and cleavage of the peptide from the resin.[1][5]
A key concept in SPPS is the use of orthogonal protecting groups .[5] This strategy employs a temporary protecting group for the Nα-amino group and more permanent protecting groups for the reactive side chains of the amino acids.[5] An orthogonal protection scheme allows for the selective removal of the Nα-protecting group at each cycle without affecting the side-chain protecting groups, which are only removed at the end of the synthesis.[5]
Two primary chemistries dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. The choice between these two approaches dictates the types of reagents and cleavage conditions used throughout the synthesis.
The SPPS Cyclical Workflow
The general workflow of SPPS is a systematic and repetitive process that enables the controlled, stepwise addition of amino acids.
Boc/Bzl Protection Strategy
The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[5] This is not a truly orthogonal system, as both types of protecting groups are removed by acid, but their removal requires different acid strengths.[2][5] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a strong acid, such as hydrogen fluoride (HF), for cleavage.[2][6]
Experimental Protocol: Boc SPPS Cycle
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.[6]
-
Add a suitable solvent, such as dichloromethane (DCM), to swell the resin for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent by filtration.[6]
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[7]
-
Perform a short prewash for 1-5 minutes, drain, and then add fresh deprotection solution.[6][7]
-
Agitate the mixture for 15-25 minutes.[7]
-
Drain the solution and wash the resin with DCM and then isopropanol (IPA) to remove residual acid.[7]
3. Neutralization:
-
Wash the resin with a 5% or 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[6]
-
Agitate for 1-2 minutes and drain.[6]
-
Repeat the neutralization step to ensure the complete formation of the free amine.[6]
-
Wash the resin thoroughly with DCM and/or DMF to remove excess base.[6]
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[6]
-
Add this solution to the neutralized peptide-resin.[6]
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[6]
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[6]
-
Once complete, drain the coupling solution and wash the resin with DMF and DCM.[6]
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[6]
-
Treat the resin with a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically at 0°C for 1-2 hours.[6]
-
The cleavage cocktail often includes scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to trap reactive carbocations generated from the protecting groups.[6]
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash to remove scavengers.[6]
-
Dry the peptide under vacuum.[6]
Fmoc/tBu Protection Strategy
The Fmoc/tBu strategy is a widely used orthogonal protection scheme.[5] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[5][8] The Fmoc group is typically removed with a solution of piperidine in DMF, while the final cleavage and side-chain deprotection are performed with a strong acid like TFA.[8][9]
Experimental Protocol: Fmoc SPPS Cycle
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[10]
-
Add DMF or DCM (approx. 10 mL per gram of resin) and agitate for 1-2 hours at room temperature.[10]
-
Drain the solvent.[10]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[11]
-
Agitate for an initial 5-7 minutes, drain, and add a fresh solution for another 15-20 minutes to ensure complete deprotection.
-
Drain the piperidine solution and wash the resin thoroughly with DMF to remove all traces of piperidine.[11]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.
-
Add 6-10 equivalents of a base, such as DIEA or N-methylmorpholine (NMM), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor for completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it completely.
-
Add a cleavage cocktail, typically containing TFA and scavengers (e.g., TFA/H2O/triisopropylsilane), to the resin.[8]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[8][10]
-
Filter the resin to collect the filtrate containing the cleaved peptide.[10]
-
Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and wash with ether multiple times.[10]
-
Dry the crude peptide pellet under vacuum.[10]
Quantitative Data Summary
| Parameter | Boc SPPS | Fmoc SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% TFA in DCM[6][7] | 20% Piperidine in DMF[11] |
| Deprotection Time | 15-30 minutes[7] | 10-20 minutes |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl (tBu) or Trityl (Trt) based[5] |
| Final Cleavage Reagent | Strong acids (HF, TFMSA)[6] | TFA-based cocktails[8] |
| Cleavage Time | 1-2 hours[6] | 2-4 hours[10] |
| Amino Acid Equivalents | 2-4 eq.[6] | 3-5 eq. |
| Coupling Agent Equivalents | 2-4 eq.[6] | 3-5 eq. |
| Base Equivalents (Coupling) | 4-6 eq. (DIEA)[6] | 6-10 eq. (DIEA, NMM) |
Conclusion
Solid-Phase Peptide Synthesis has fundamentally transformed the fields of chemistry, biology, and medicine, enabling the routine and automated synthesis of peptides for a vast array of applications, from basic research to drug discovery and development. The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, the desired scale of synthesis, and available laboratory equipment. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist aiming to successfully synthesize high-quality peptides. Subsequent purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is a critical final step to ensure the desired purity of the final peptide product.[6][10]
References
- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for H-Glu-OtBu.HCl Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling of H-Glu-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS). This document outlines various coupling protocols, discusses the selection of reagents, and addresses potential side reactions to ensure the efficient and successful synthesis of peptides containing glutamic acid.
Glutamic acid, with its reactive side-chain carboxyl group, requires protection to prevent unwanted side reactions during peptide synthesis.[1] The tert-butyl (OtBu) ester is a commonly used protecting group for the γ-carboxyl group of glutamic acid due to its stability under the basic conditions used for Fmoc group removal and its lability in the final acidic cleavage step.[1][2] this compound is a key building block in the Fmoc/tBu strategy of SPPS.[3]
Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[4] Uronium/aminium and phosphonium salt-based reagents are generally preferred for their high reactivity.[5][6] The following table summarizes the performance of common coupling reagents applicable to this compound coupling.
| Coupling Reagent | Chemical Name | Typical Coupling Efficiency | Key Advantages | Potential Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | Cost-effective, widely used, and efficient for most amino acids.[7] | Can cause guanidinylation of the N-terminus if used in excess.[8] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very High | Generally more reactive than HBTU, faster reaction rates, and effective for sterically hindered couplings.[6][9] | More expensive than HBTU. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | High reactivity, often comparable to or exceeding HATU.[10] | |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Does not cause guanidinylation, making it a good choice for in-situ activation. | By-product (HMPA) is a suspected carcinogen. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Good to High | Cost-effective, and the combination helps to suppress racemization.[6] | Formation of insoluble diisopropylurea (DIU) by-product can complicate washing steps. Slower reaction rates compared to uronium salts. |
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | High | OxymaPure is a superior additive to HOBt, offering better suppression of racemization and improved safety (non-explosive).[8] | Formation of DIU by-product. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols assume a standard Fmoc-based SPPS workflow.
Protocol 1: Standard HBTU/DIPEA Coupling
This protocol is a widely used and generally effective method for coupling most amino acids.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Glu(OtBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated amino acid.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 2: High-Efficiency HATU/DIPEA Coupling
This protocol is recommended for difficult couplings or when faster reaction times are desired.[11]
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Glu(OtBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: DIC/OxymaPure Coupling
This protocol is a good alternative that minimizes racemization and avoids the use of uronium/aminium salts.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Glu(OtBu)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Potential Side Reactions
Pyroglutamate Formation
If this compound is the N-terminal amino acid, it can undergo intramolecular cyclization to form pyroglutamate, especially during the activation of the subsequent amino acid.[3] This side reaction leads to the termination of the peptide chain.
Mitigation Strategies:
-
Accelerate the coupling step: Use a highly efficient coupling reagent like HATU to minimize the time the N-terminal glutamic acid is exposed to activation conditions.[3]
-
In-situ activation: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide instead of pre-activating the amino acid separately.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in Fmoc-SPPS.
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mesalabs.com [mesalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Deprotection of tert-Butyl Ethers using Trifluoroacetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (OtBu) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, particularly in the construction of complex molecules such as peptides and natural products. Its stability to a broad range of chemical conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, makes it an invaluable tool for multistep synthetic campaigns. The removal of the OtBu group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and volatility, which simplifies product isolation.
These application notes provide a comprehensive overview of the deprotection of OtBu groups using TFA, detailing the reaction mechanism, optimized protocols, and critical parameters to ensure high-yield and clean conversion.
Reaction Mechanism
The deprotection of a tert-butyl ether with trifluoroacetic acid proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. The key steps are as follows:
-
Protonation: The ether oxygen is protonated by the strong acid, TFA, forming a good leaving group (a tert-butanol-like species).
-
Carbocation Formation: The protonated ether cleaves to generate a relatively stable tertiary carbocation (tert-butyl cation) and the free alcohol.
-
Quenching/Elimination: The highly reactive tert-butyl cation is subsequently quenched by a nucleophile or undergoes elimination to form isobutylene gas.
The generation of the electrophilic tert-butyl cation can lead to side reactions, particularly alkylation of sensitive functional groups within the substrate (e.g., tryptophan or tyrosine residues in peptides). To mitigate these undesired reactions, scavengers are typically added to the reaction mixture to trap the carbocation.
Caption: SN1 mechanism for the TFA-mediated deprotection of a tert-butyl ether.
Quantitative Data Summary
The efficiency of OtBu deprotection and the minimization of side reactions are influenced by several factors, including TFA concentration, temperature, reaction time, and the choice of scavengers. The following tables summarize quantitative data from various studies.
Table 1: Effect of Scavengers on Deprotection Purity
This table illustrates the impact of different scavengers on the purity of a model peptide containing a Cysteine residue, which is susceptible to alkylation by the tert-butyl cation.[1]
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | Desired Peptide (%) | S-tBu Side Product (%) |
| No additional scavenger | 75.2 | 15.4 |
| Dithiothreitol (DTT) | 85.1 | 4.9 |
| Thioanisole | 84.3 | 6.2 |
| m-Cresol | 82.5 | 7.8 |
| Anisole | 81.9 | 8.5 |
Data adapted from a study on a Cys-containing peptide, illustrating the effectiveness of various scavengers in preventing tBu-related side reactions.[1]
Table 2: Influence of Temperature and Reaction Time
The following data demonstrates the effect of temperature and cleavage duration on the formation of S-tert-butylated side products during the TFA cleavage of a linear somatostatin analogue.
| Entry | Temperature (°C) | Time (h) | Peptide (%) | C-terminal Cys S-tbutyl (%) |
| 1 | 25 | 1 | 81.5 | 15.4 |
| 2 | 25 | 0.5 | 87.2 | 11.1 |
| 3 | 40 | 0.5 | 76.1 | 18.8 |
This data suggests that shorter reaction times at lower temperatures can minimize the formation of alkylated side products.
Table 3: Common TFA Cleavage Cocktails
A variety of cleavage cocktails have been developed to address the deprotection of peptides with different amino acid compositions.
| Cleavage Cocktail | Composition (v/v) | Application Notes |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for most peptides.[1] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr. |
Experimental Protocols
Protocol 1: Standard Deprotection of an OtBu-Protected Small Molecule
This protocol describes a general procedure for the deprotection of a tert-butyl ether in a solution phase.
Materials:
-
OtBu-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole), if required
Procedure:
-
Reaction Setup: Dissolve the OtBu-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20-50% TFA in DCM. For substrates with other acid-labile groups, the concentration and temperature should be carefully optimized.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude deprotected product.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as required.
Protocol 2: Deprotection and Cleavage from Solid-Phase Peptide Synthesis (SPPS) Resin
This protocol is for the final deprotection and cleavage of a peptide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly under vacuum.[1]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Allow the mixture to stand at room temperature with occasional swirling for 1.5 to 2 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]
-
Work-up: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.[1]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
Caption: A typical experimental workflow for the deprotection of an OtBu group.
References
Application Notes: The Strategic Use of H-Glu-OtBu.HCl in the Synthesis of Bioactive Peptides
Introduction
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences requires a strategic use of protecting groups to prevent unwanted side reactions. H-Glu-OtBu.HCl (L-Glutamic acid γ-tert-butyl ester hydrochloride) is a critical building block in this field, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] Glutamic acid possesses a side-chain carboxylic acid group that must be masked during peptide bond formation to avoid branching or side reactions. The tert-butyl (OtBu) ester serves as an ideal protecting group for this gamma-carboxyl group due to its stability under the basic conditions used for N-α-Fmoc group removal (e.g., piperidine) and its clean, quantitative cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step.[1][3] This orthogonality is fundamental to the successful synthesis of complex peptides.[2]
Core Applications
This compound is instrumental in the synthesis of numerous bioactive peptides where a glutamic acid residue is crucial for biological function. Notable examples include:
-
Metabolic Peptides (GLP-1 Analogs): Glucagon-like peptide-1 (GLP-1) analogs, such as Liraglutide, are used in the treatment of type 2 diabetes. The synthesis of these complex peptides often involves the incorporation of glutamic acid residues, where this compound serves as the key protected building block.[4][5] The glutamic acid side chain is often used as a linker for conjugation with other molecules, such as fatty acids, to enhance the peptide's bioavailability and half-life.[4]
-
Neuropeptides (Neurotensin and Analogs): Neurotensin is a tridecapeptide involved in various physiological processes, including pain modulation, blood pressure regulation, and muscle contraction.[6][7] The synthesis of neurotensin and its analogs for structure-activity relationship (SAR) studies relies on the precise incorporation of glutamic acid at position 4, a task efficiently accomplished using this compound in SPPS.[6][8]
-
Complex Peptide Structures: Beyond linear sequences, the selective deprotection capabilities offered by the OtBu group are pivotal for creating more complex architectures like cyclic peptides or for conjugating peptides to other molecules to improve their therapeutic properties.[1]
Orthogonal Protection in Fmoc/tBu Synthesis
The core principle enabling the use of this compound is the orthogonal protection scheme of the Fmoc/tBu strategy. The N-terminal Fmoc group is base-labile, while the side-chain OtBu group is acid-labile, allowing for selective removal at different stages of the synthesis.
Experimental Protocols
Protocol 1: Incorporation of Glu(OtBu) via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual coupling cycle for incorporating an this compound residue into a peptide chain growing on a solid support resin using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
Hydroxybenzotriazole (HOBt) or suitable additive
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIPEA (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[3]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol outlines the final step where the synthesized peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu group on glutamic acid, are removed.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the peptide sequence.
-
Cold diethyl ether
-
Centrifuge and tubes
Methodology:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Stir the mixture at room temperature for 2-3 hours. The OtBu group is readily cleaved under these acidic conditions.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under vacuum to obtain a solid powder.[9]
-
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide requires purification to isolate the target sequence from impurities generated during synthesis.
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column[10]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[11]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[11]
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide, for example, from 5% to 65% Mobile Phase B over 60 minutes. The exact gradient must be optimized for the specific peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization: Pool the fractions that meet the desired purity (e.g., >95%) and freeze-dry (lyophilize) to obtain the final purified peptide as a fluffy white powder.[10]
Quantitative Data Summary
The efficiency of peptide synthesis steps is critical for the overall yield and purity of the final product. The following tables provide representative data for coupling and deprotection steps involving glutamic acid derivatives, adapted from established protocols. Actual yields can vary based on the specific peptide sequence and reaction conditions.
Table 1: Representative Coupling Reaction Yields
| N-Protected Glu Derivative | Coupling Partner | Solvent | Typical Yield (%) |
|---|---|---|---|
| Z-Glu(OtBu)-ONp | H-Ala-OMe·HCl | DMF | 85-95 |
| Z-Glu(OtBu)-ONp | H-Gly-OEt·HCl | DMF | 88-96 |
| Z-Glu(OtBu)-ONp | H-Leu-OBn·HCl | DCM/DMF | 80-90 |
(Data adapted from similar solution-phase peptide synthesis protocols for illustrative purposes)[9]
Table 2: Deprotection Step Efficiency
| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) |
|---|---|---|---|
| Z (Carbobenzoxy) | Catalytic Hydrogenation | H₂, 10% Pd/C in MeOH | >95 |
| OtBu (tert-butyl) | Acidolysis | TFA/DCM (1:1) | >95 |
(Data adapted from established deprotection protocols)[9]
Application in Bioactive Peptide Signaling
Peptides synthesized using this compound, such as GLP-1 analogs, exert their effects by interacting with specific cellular pathways. GLP-1 analogs bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells, initiating a signaling cascade that enhances glucose-dependent insulin secretion.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 6. Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for H-Glu-OtBu.HCl in PSMA-Targeting Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Glutamic acid γ-tert-butyl ester hydrochloride (H-Glu-OtBu.HCl) in the synthesis of prostate-specific membrane antigen (PSMA) targeting probes. Detailed protocols for synthesis and evaluation, along with data presentation and pathway visualizations, are included to facilitate research and development in this area.
Introduction to PSMA and this compound
Prostate-specific membrane antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker and therapeutic target.[1][2] PSMA's enzymatic activity is linked to oncogenic signaling pathways, including the PI3K-Akt-mTOR pathway, which promotes cancer cell survival and progression.[2][3] The development of small-molecule inhibitors that target the enzymatic active site of PSMA has led to significant advancements in the diagnosis (theranostics) and treatment of prostate cancer.
A common structural motif for high-affinity PSMA inhibitors is the Glu-urea-Lys (EuK) or Glu-urea-Glu (EuE) scaffold.[1][4][5] this compound serves as a critical starting material for introducing the essential glutamate moiety into these scaffolds. The tert-butyl ester group provides a convenient protecting group for the γ-carboxyl group of glutamic acid during synthesis, which can be readily removed under acidic conditions in the final steps.
PSMA Signaling Pathway
PSMA expression has been shown to modulate critical signaling pathways in prostate cancer. Notably, it can shift signaling from the MAPK pathway to the pro-survival PI3K-Akt pathway.[6] Through its enzymatic activity, PSMA can increase intracellular glutamate levels, which may further activate the PI3K-Akt pathway, promoting cell survival.[1] Understanding this pathway is crucial for the development of PSMA-targeted therapies.
Synthesis of PSMA-Targeting Probes using this compound
The synthesis of PSMA-targeting probes is a multi-step process that typically involves the formation of a urea-based pharmacophore, followed by conjugation to a linker, and finally the attachment of a functional moiety such as a chelator for radiolabeling or a fluorescent dye for imaging.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of a PSMA-targeted probe starting from this compound.
Experimental Protocol: Synthesis of a Glu-Urea-Lys (EuK) Precursor
This protocol describes the synthesis of a protected Glu-urea-Lys precursor, a key intermediate for various PSMA-targeting probes.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O or Fmoc-OSu
-
N,N'-Carbonyldiimidazole (CDI) or Triphosgene
-
H-Lys(Z)-OtBu
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Protection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DCM).
-
Add a base (e.g., TEA) to neutralize the hydrochloride.
-
Add the protecting group reagent (e.g., (Boc)₂O or Fmoc-OSu) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the N-protected glutamic acid derivative.
-
-
Urea Formation:
-
Method A (using CDI): Dissolve the N-protected glutamic acid derivative and H-Lys(Z)-OtBu in an anhydrous aprotic solvent (e.g., DMF). Add CDI and stir at room temperature. The reaction progress can be monitored by LC-MS.
-
Method B (using Triphosgene): In a well-ventilated fume hood, dissolve H-Lys(Z)-OtBu and a base (e.g., TEA) in anhydrous DCM. Slowly add a solution of triphosgene in DCM at 0°C. After stirring, add the N-protected glutamic acid derivative.
-
After completion, quench the reaction and purify the resulting protected Glu-urea-Lys precursor by column chromatography or preparative HPLC.
-
-
Deprotection and Conjugation:
-
The N-terminal protecting group (e.g., Boc or Fmoc) is selectively removed.
-
The deprotected precursor is then ready for conjugation with a linker arm, which can be subsequently attached to a chelator (like DOTA) for radiolabeling or a fluorescent dye.
-
-
Final Deprotection:
-
The tert-butyl (OtBu) and other protecting groups (e.g., Z) are removed, typically using strong acid such as trifluoroacetic acid (TFA), to yield the final PSMA-targeting probe.
-
Quantitative Data Summary
The following tables summarize key quantitative data for various PSMA-targeting probes synthesized using glutamate-urea-based scaffolds.
Table 1: In Vitro Binding Affinity of PSMA Probes
| Compound | Binding Motif | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| 68Ga-PSMA-11 | Glu-urea-Lys | - | - | LNCaP | [7] |
| 18F-DCFPyl | Glu-urea-Lys | 12.3 ± 1.2 | - | LNCaP | [5][8] |
| 18F-PSMA-1007 | Glu-urea-Glu | 4.2 ± 0.5 | - | LNCaP | [5][8] |
| EuE-k-18F-FBOA | Glu-urea-Glu | 4.2 ± 0.4 | - | LNCaP | [5][8] |
| EuE-k-β-a-18F-FPyl | Glu-urea-Glu | 1.1 ± 0.2 | - | LNCaP | [5][8] |
| [68Ga]Ga-JMV 7489 | Glu-based | Kd = 53 ± 17 | - | PC3-PIP | [9] |
| Siderophore conjugate | Glu-based | 4 | - | - | [10] |
| Ga-AV01084 | Bispecific | - | 11.6 ± 3.25 | LNCaP | [11] |
| Ga-AV01088 | Bispecific | - | 28.7 ± 6.05 | LNCaP | [11] |
Table 2: Radiochemical Yield and Purity of Selected PSMA Probes
| Compound | Radionuclide | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Reference |
| 68Ga-PSMA-I&F | 68Ga | 74% | >98% | [12] |
| 177Lu-PSMA-I&F | 177Lu | 98% | >98% | [12] |
| EuE-k-18F-FBOA | 18F | 67 ± 7% | >98% | [5][8] |
| EuE-k-β-a-18F-FPyl | 18F | 53 ± 7% | >98% | [5][8] |
| 18F-rhPSMA | 18F | 58 ± 9% | >97% | [13][14] |
| [68Ga]Ga-JMV 7489 | 68Ga | 62.8 ± 20.5% | - | [9] |
Evaluation of PSMA-Targeting Probes
A standardized workflow is essential for the preclinical evaluation of newly synthesized PSMA probes. This typically involves a series of in vitro and in vivo experiments to characterize the probe's binding affinity, specificity, and pharmacokinetic properties.
Preclinical Evaluation Workflow
Protocol: In Vitro Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of a novel PSMA probe.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
A known radiolabeled PSMA ligand with high affinity (e.g., 125I-BA)KuE)
-
The novel, unlabeled PSMA probe (competitor)
-
Cell culture medium and supplements
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Multi-well plates (e.g., 24-well)
-
Gamma counter or scintillation counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Preparation of Reagents:
-
Prepare serial dilutions of the novel PSMA probe in binding buffer.
-
Prepare a solution of the radiolabeled ligand at a constant concentration (typically at or below its Kd).
-
-
Assay:
-
Wash the cells with binding buffer.
-
Add the serially diluted novel probe to the wells.
-
Add the constant concentration of the radiolabeled ligand to all wells.
-
Incubate at 4°C for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
-
Washing and Lysis:
-
Aspirate the assay medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells using a suitable lysis buffer (e.g., NaOH solution).
-
-
Quantification:
-
Collect the cell lysates and measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the distribution of a radiolabeled PSMA probe in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., SCID mice with LNCaP xenografts)
-
The radiolabeled PSMA probe
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter and weighing balance
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Probe Administration: Inject a known amount of the radiolabeled PSMA probe intravenously via the tail vein.[4][12]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24 hours).[12][15]
-
Organ Dissection: Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting:
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also measure the radioactivity of standards prepared from the injected dose.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
These protocols and data provide a foundational resource for researchers engaged in the development of novel PSMA-targeting probes, with this compound as a key starting material. The provided workflows and quantitative summaries can guide experimental design and aid in the evaluation of new compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of NT-PSMA heterobivalent probes for prostate cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of a siderophore conjugate as a potent PSMA inhibitor and potential diagnostic agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containing PSMA-Targeted Pharmacophore and Pyridine-Based FAP-Targeted Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiohybrid Ligands: A Novel Tracer Concept Exemplified by 18F- or 68Ga-Labeled rhPSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Glu(OtBu)-OH vs. H-Glu-OtBu.HCl: A Comparative Guide for Peptide Synthesis
Abstract: The strategic selection of protected amino acids is fundamental to the successful synthesis of peptides. For the incorporation of glutamic acid, two key derivatives, Fmoc-Glu(OtBu)-OH and H-Glu-OtBu.HCl, offer distinct advantages depending on the chosen synthetic strategy. This document provides a comprehensive comparison of these reagents, detailing their physicochemical properties, primary applications, and potential side reactions. Detailed protocols for their use in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis are provided, accompanied by graphical workflows to illustrate the chemical logic. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in peptide design and synthesis.
Introduction
Peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the creation of complex biomolecules with high precision. The process relies on the stepwise addition of amino acids, where reactive functional groups are temporarily masked by protecting groups to prevent undesirable side reactions. Glutamic acid, with its reactive side-chain carboxyl group, requires careful protection to ensure the correct peptide sequence is assembled.
Fmoc-Glu(OtBu)-OH is a derivative of L-glutamic acid that is central to the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2][3][4] It features two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus and the acid-labile tert-butyl (OtBu) ester on the γ-carboxyl side chain.[1][2][5] This orthogonal protection scheme allows for the selective removal of the Fmoc group to elongate the peptide chain, while the OtBu group remains intact until the final cleavage step.[5][6][7]
This compound , or L-Glutamic acid γ-tert-butyl ester hydrochloride, on the other hand, has a free α-amino group and a protected side chain. Its primary utility is in solution-phase peptide synthesis or as a starting material where the N-terminus is to be coupled with another activated amino acid.[7][8] The OtBu group provides the necessary side-chain protection, which is stable under various coupling conditions and removed with acid at the end of the synthesis.[7]
This document will explore the nuances of these two essential building blocks.
Physicochemical Properties
A clear understanding of the physical and chemical properties of these derivatives is crucial for their effective use in the laboratory.
| Property | Fmoc-Glu(OtBu)-OH | This compound |
| Synonyms | N-Fmoc-L-glutamic acid γ-tert-butyl ester[3] | L-Glutamic acid 5-tert-butyl ester hydrochloride |
| Molecular Formula | C₂₄H₂₇NO₆ | C₉H₁₈ClNO₄ |
| Molecular Weight | 425.47 g/mol | 239.69 g/mol |
| Appearance | White to off-white powder[5][6] | White crystalline solid |
| Solubility | Soluble in DMF, DCM, Chloroform, Acetone[9] | Soluble in water |
| Storage Temperature | 2-8°C | Room Temperature |
Application in Peptide Synthesis
The choice between Fmoc-Glu(OtBu)-OH and this compound is dictated primarily by the overall synthetic methodology.
Fmoc-Glu(OtBu)-OH: The Workhorse of Fmoc SPPS
Fmoc-Glu(OtBu)-OH is the standard and most frequently used derivative for incorporating glutamic acid in Fmoc-based solid-phase peptide synthesis.[3][4] Its utility is rooted in the orthogonal stability of its two protecting groups.
-
Nα-Fmoc Group (Temporary Protection): This group shields the alpha-amino group during the coupling reaction. It is rapidly removed by treatment with a secondary amine base, typically a 20% solution of piperidine in DMF, to allow for the next coupling cycle.[5][10]
-
γ-OtBu Group (Permanent Protection): The tert-butyl ester protects the side-chain carboxyl group, preventing it from forming unwanted amide bonds.[1] This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support.[7]
This robust orthogonal strategy is the foundation for the synthesis of a vast array of linear, modified, and cyclic peptides for therapeutic and research applications.[6][11][12]
Potential Side Reactions: Despite its reliability, some side reactions can occur. Under basic conditions, the N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamate, which terminates the peptide chain.[10] Additionally, racemization can be a concern, although modern coupling reagents are designed to minimize this.[10]
This compound: A Key Reagent for Solution-Phase Synthesis
This compound serves a different but equally important role. Lacking an N-terminal protecting group, it is not used for the stepwise elongation in Fmoc SPPS. Instead, its applications include:
-
Solution-Phase Peptide Synthesis: It is a common building block in classical solution-phase synthesis.[8] The free amine is coupled to an N-protected and carboxyl-activated amino acid. The hydrochloride salt must first be neutralized with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to generate the free amine for the coupling reaction.[13][14]
-
Fragment Condensation: In the convergent synthesis of large peptides, H-Glu(OtBu)-OH (the free base form) can serve as the N-terminal residue of a peptide fragment that is then coupled to another fragment.
-
Synthesis of Complex Structures: The ability to selectively protect the side chain allows for targeted modifications, making it pivotal for creating complex structures like cyclic peptides or for conjugating peptides to other molecules.[7]
Head-to-Head Comparison
The following table summarizes the key differences and best-use cases for each reagent.
| Feature | Fmoc-Glu(OtBu)-OH | This compound |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS)[1] | Solution-Phase Peptide Synthesis[8] |
| Nα-Terminal Protection | Fmoc (Base-labile)[1] | None (Free amine as HCl salt) |
| Side-Chain Protection | OtBu (Acid-labile)[1] | OtBu (Acid-labile)[7] |
| Deprotection Strategy | Orthogonal: Fmoc removed by base; OtBu by acid[5] | Non-Orthogonal: OtBu removed by acid |
| Common Applications | Stepwise elongation of peptide chains on a solid support[12] | Dipeptide/fragment synthesis in solution[14] |
| Key Advantage | Enables efficient, automated, and stepwise peptide assembly[15] | Versatility in classical synthesis and derivatization |
| Potential Disadvantage | Susceptible to pyroglutamate formation at N-terminus[10] | Requires neutralization before use; not for direct Fmoc SPPS |
Experimental Protocols
The following are generalized protocols for the use of each reagent in their respective synthetic methodologies.
Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH in Manual Fmoc SPPS
This protocol outlines the standard cycle for adding a Fmoc-Glu(OtBu)-OH residue to a peptide chain assembled on a Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling Reagent (e.g., HCTU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2][16]
-
Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.[16]
-
Washing: Wash the deprotected resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq. relative to resin loading), HCTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.[2]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[16]
-
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates the coupling reaction is complete. If positive (blue beads), extend the coupling time or repeat the step.[16]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin and the OtBu side-chain protecting group is removed simultaneously using a cleavage cocktail, typically containing 95% TFA.[11]
Protocol 2: Solution-Phase Dipeptide Synthesis Using this compound
This protocol describes the coupling of an N-terminally protected amino acid (Z-Ala-OH) to this compound in solution.
Materials:
-
This compound
-
N-α-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
Coupling Reagent (e.g., HBTU, DCC)
-
Activation Additive (e.g., HOBt)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvent: Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
Procedure:
-
Preparation of Amino Component: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C in an ice bath.[8]
-
Neutralization: Add TEA (1.1 equivalents) dropwise to the solution while stirring. Stir for 20 minutes at 0°C to generate the free amine of glutamic acid γ-tert-butyl ester.[14]
-
Preparation of Carboxyl Component: In a separate flask, dissolve Z-Ala-OH (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 5 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the activated Z-Ala-OH solution to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide (Z-Ala-Glu(OtBu)-OH) by silica gel column chromatography or recrystallization.
Visualizations
To better illustrate the concepts described, the following diagrams outline the chemical structures and synthetic workflows.
Caption: Chemical structures of Fmoc-Glu(OtBu)-OH and this compound.
Caption: Workflow for incorporating Fmoc-Glu(OtBu)-OH in SPPS.
Caption: Logic of the orthogonal Fmoc/tBu deprotection strategy.
Conclusion
Fmoc-Glu(OtBu)-OH and this compound are both indispensable reagents for the incorporation of glutamic acid into peptides, yet they are tailored for different synthetic worlds.
-
Fmoc-Glu(OtBu)-OH is the undisputed standard for Fmoc-based solid-phase peptide synthesis . Its orthogonal protecting groups provide the control and efficiency required for the routine and automated synthesis of peptides.
-
This compound is a versatile building block for solution-phase synthesis and fragment condensation strategies. It offers flexibility for classical synthesis routes and the creation of complex, non-linear peptide architectures.
The optimal choice is therefore not a matter of superiority, but of strategic alignment with the chosen synthetic pathway, the scale of the synthesis, and the specific structural requirements of the target peptide. A thorough understanding of their respective properties and protocols, as outlined in this guide, is essential for all researchers and developers in the field of peptide chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Glu(OtBu)-OH [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing side reactions with H-Glu-OtBu.HCl
Welcome to the technical support center for H-Glu-OtBu.HCl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions encountered during the use of this reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound in peptide synthesis?
A1: The most common side reaction is the intramolecular cyclization of the N-terminal glutamic acid residue to form pyroglutamate (pGlu).[1][2] This reaction involves the nucleophilic attack of the α-amino group on the side-chain γ-carbonyl carbon, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.[2] This modification is problematic as it leads to a blocked N-terminus, which prevents sequencing by methods like Edman degradation, and can introduce heterogeneity into the final peptide product.[2]
Q2: What factors influence the rate of pyroglutamate formation?
A2: Several factors can influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction is highly pH-dependent. The rate of pyroglutamate formation is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of cyclization.[4]
-
Buffer Composition: Certain buffer components can catalyze the reaction.[4]
-
Reaction Time: Prolonged exposure to conditions that favor cyclization will increase the amount of pyroglutamate byproduct.[5]
Q3: How can I detect and quantify pyroglutamate formation in my sample?
A3: Pyroglutamate formation can be identified by a characteristic mass loss of 18.01 Da (the mass of water) in mass spectrometry analysis.[5] Chromatographically, the pyroglutamyl-peptide will have a different retention time compared to the desired peptide in reverse-phase HPLC (RP-HPLC), typically appearing as a separate peak.[5] Quantification can be achieved by integrating the peak areas from the extracted ion chromatograms.[2] For absolute quantification, a standard curve can be generated using a synthetic peptide containing pyroglutamate.[2]
Q4: Can pyroglutamate be removed once it has formed?
A4: Yes, pyroglutamate can be enzymatically removed using the enzyme pyroglutamate aminopeptidase (pGAP).[2] This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the subsequent amino acid for sequencing or other applications.[6]
Q5: Are there other potential side reactions to be aware of when using this compound?
A5: While pyroglutamate formation is the primary concern, other side reactions common to peptide synthesis can also occur. These include:
-
Racemization: Particularly under harsh basic conditions, the chiral center of the amino acid can be compromised.[7]
-
Diketopiperazine formation: This is more prevalent when proline is one of the first two N-terminal residues.[8]
-
Incomplete coupling: This can lead to deletion sequences in the final peptide.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry shows a significant peak with a mass loss of 18 Da relative to the expected product. | This is characteristic of pyroglutamate formation from the N-terminal glutamic acid residue.[5] This may be due to prolonged exposure to non-optimal pH or elevated temperatures during coupling, work-up, or storage.[2][5] | - Optimize coupling conditions by using recommended reagents and minimizing reaction time.[5]- Maintain a pH between 6.0 and 7.0 during purification and storage.[2]- Perform purification and storage at reduced temperatures (e.g., 4°C).[2] |
| N-terminal sequencing fails, indicating a blocked N-terminus. | The N-terminal glutamic acid has likely cyclized to form pyroglutamate, which lacks a free primary amine for sequencing.[2] | - Treat the sample with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue before sequencing.[2]- Analyze a small portion of the sample by mass spectrometry to confirm the presence of the pyroglutamate modification. |
| RP-HPLC analysis shows a significant, unidentified peak eluting near the main product peak. | This could be the pyroglutamyl-peptide, which often has a different retention time due to the change in polarity.[5] | - Collect the fraction and analyze it by mass spectrometry to confirm if it corresponds to the mass of the peptide with pyroglutamate.- If confirmed, optimize purification methods to improve separation. |
| Inconsistent biological assay results between different batches of the same peptide. | Variable amounts of pyroglutamate formation between batches can lead to differing biological activities. | - Implement strict control over pH, temperature, and buffer composition during synthesis, purification, and storage.[2]- Characterize each batch for the percentage of pyroglutamate formation using RP-HPLC or mass spectrometry to ensure consistency.[2] |
Data Presentation
The rate of pyroglutamate formation from N-terminal glutamic acid is highly dependent on pH and temperature. The following table summarizes the half-life of this cyclization reaction under different conditions.
| pH | Temperature (°C) | Half-life of N-terminal Glutamate |
| 4.1 | 45 | ~9 months[3] |
| 6.2 | 37-45 | Minimal formation observed[3] |
| 8.0 | 37-45 | Increased formation observed[3] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU in SPPS
This protocol is recommended for minimizing pyroglutamate formation during the coupling of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 minutes).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Detection and Quantification of Pyroglutamate Formation by RP-HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Mass Spectrometric Detection:
-
Monitor the eluent by mass spectrometry in positive ion mode.
-
Identify the peak corresponding to the expected mass of the desired peptide.
-
Search for a peak with a mass corresponding to the desired peptide minus 18.01 Da.
-
-
Quantification:
-
Integrate the peak areas of the desired peptide and the pyroglutamyl-peptide from the total ion chromatogram or extracted ion chromatograms.
-
Calculate the percentage of pyroglutamate formation as: (Area of pyroglutamyl-peptide / (Area of desired peptide + Area of pyroglutamyl-peptide)) * 100.
-
Mandatory Visualization
Caption: Workflow for minimizing pyroglutamate formation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
Troubleshooting incomplete OtBu deprotection in peptide synthesis
Troubleshooting Guide: Incomplete OtBu Deprotection
This guide provides a systematic approach for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete removal of tert-butyl (OtBu) protecting groups from amino acid side chains during solid-phase peptide synthesis.
Problem: My crude peptide analysis (HPLC/LC-MS) shows incomplete deprotection of OtBu groups.
Analysis of the crude peptide post-cleavage reveals the presence of species with mass additions corresponding to one or more intact t-butyl groups (+56 Da per group), indicating that the OtBu side-chain protection was not fully removed.
Initial Troubleshooting Steps
Q1: What are the most common initial steps to troubleshoot incomplete OtBu deprotection?
A1: When encountering incomplete OtBu deprotection, the first steps involve verifying and adjusting the fundamental parameters of the cleavage reaction.
-
Extend Reaction Time: The kinetics of OtBu group removal can be slow, especially for sterically hindered residues or within aggregated peptide sequences.[1] Extending the cleavage time (e.g., from 2 hours to 4-6 hours) is often the simplest and most effective initial solution.[2]
-
Increase TFA Concentration: The efficiency of the acid-catalyzed deprotection is highly dependent on the concentration of trifluoroacetic acid (TFA).[3] If using a diluted TFA cocktail, ensure the final concentration is sufficient, typically 95%, for robust deprotection.[4][5]
-
Ensure Adequate Reagent Volume: The volume of the cleavage cocktail should be sufficient to fully swell and immerse the peptide-resin, ensuring all peptide chains are accessible to the acid. A general guideline is to use at least 10 mL of cleavage cocktail per gram of resin.[6]
Q2: How can I confirm that incomplete deprotection is the issue?
A2: The most definitive method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude peptide.[7] Look for mass peaks corresponding to your desired peptide plus 56 Da for each remaining t-butyl group. For example, if your target peptide has a mass of 2000 Da and contains one incompletely deprotected Asp(OtBu) or Glu(OtBu) residue, you will observe a significant peak at 2056 Da.
Workflow for Troubleshooting Incomplete OtBu Deprotection
Caption: A systematic workflow for diagnosing and resolving incomplete OtBu deprotection.
Frequently Asked Questions (FAQs)
Q3: What factors can cause incomplete OtBu deprotection?
A3: Several factors, often interrelated, can lead to incomplete removal of t-butyl groups:
-
Insufficient Acid Strength: The standard 95% TFA in water may not be acidic enough for particularly resistant OtBu groups, especially in peptides containing Ser(tBu) or Thr(tBu).[8] The presence of excess water can also decrease the effective acidity of the TFA solution.
-
Steric Hindrance: Amino acids with bulky side chains adjacent to the Asp(OtBu), Glu(OtBu), Ser(tBu), or Tyr(OtBu) residue can sterically hinder the approach of the acid, slowing down the cleavage reaction.[9]
-
Peptide Aggregation: On-resin aggregation can prevent the cleavage reagents from efficiently accessing all peptide chains, leading to incomplete reactions, including deprotection.[1]
-
Inadequate Reaction Time: The deprotection reaction may simply not have been allowed to proceed for a sufficient duration.[10] While many deprotections are complete within 1-2 hours, challenging sequences may require longer exposure.[10]
-
Poor Resin Swelling: If the resin does not swell properly in the cleavage cocktail, buried peptide chains will be inaccessible to the acid.[9]
Q4: Can the choice of scavengers impact deprotection efficiency?
A4: While scavengers are primarily added to trap reactive carbocations (like the t-butyl cation) and prevent side reactions, their composition can influence the overall cleavage environment.[4] Certain scavengers can slightly alter the polarity and effective acidity of the cocktail. For instance, reducing the TFA content to accommodate a higher percentage of scavengers can lead to incomplete removal of tBu groups from residues like Ser(tBu) and Thr(tBu).[8] It is crucial to use a balanced cocktail that ensures both efficient scavenging and complete deprotection.[8]
Q5: What are common side reactions associated with OtBu deprotection, and how do I prevent them?
A5: The primary side reaction is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated during deprotection.[9][11]
-
Tryptophan (Trp): The indole ring is highly susceptible to t-butylation.[9]
-
Cysteine (Cys): The free thiol group can be alkylated, leading to S-tert-butylation (+56 Da).[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[9]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[9]
Prevention is achieved by adding scavengers to the cleavage cocktail to "trap" the tert-butyl cations.[9] Triisopropylsilane (TIS) and water are common scavengers, where TIS is particularly effective against Trt cations and water helps trap tBu cations.[8] For peptides containing sensitive residues, a more complex scavenger cocktail is recommended.[4]
Mechanism of OtBu Deprotection and Scavenger Action
Caption: Acid-catalyzed OtBu deprotection, generation of the t-butyl cation, and its subsequent quenching by scavengers to prevent side reactions.
Q6: Are there alternative or stronger deprotection strategies for very difficult sequences?
A6: Yes, for peptides that resist standard cleavage conditions, more robust methods can be employed:
-
Stronger Acid Systems: Adding a stronger acid like trifluoromethanesulfonic acid (TFMSA) to the TFA cocktail can increase the rate of deprotection.[8] However, this also increases the risk of side reactions, so the cleavage time should be reduced and scavenger use is critical.[8]
-
Two-Step Cleavage: A two-stage cleavage strategy can be beneficial.[8] An initial treatment with a milder TFA cocktail containing a high concentration of scavengers can deprotect more labile groups, followed by the addition of more TFA to drive the removal of the most resistant groups.[8][12]
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
The following table summarizes the effectiveness of different cleavage cocktails. Efficiency is often measured by the purity of the crude peptide as determined by HPLC.
| Reagent Cocktail (v/v/v) | Composition | Target Residues & Purpose | Typical Purity Outcome | Reference |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | General purpose for peptides without highly sensitive residues. | >90% (for simple peptides) | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues like Cys, Met, Trp, Arg. | Variable, optimized for minimizing side products. | [4][6] |
| TFA/TFMSA | 89% TFA, 1% TFMSA, 2.5% TIS, 7.5% H₂O | Increased acidity for resistant protecting groups. | Can increase side reactions if not optimized. | [8] |
| Two-Step | Step 1: 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O. Step 2: Add neat TFA to 80%. | Minimizes S-t-butylation of Cys in complex peptides. | Optimized for high purity (>90%). | [8][12] |
Data is compiled from studies on various model peptides and outcomes can be sequence-dependent.[4][8]
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol outlines a general procedure for the global deprotection of OtBu groups and cleavage of the peptide from the resin.
-
Resin Preparation: After completion of synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.[4]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio.[4] Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture gently at room temperature. For standard deprotection, a reaction time of 2 hours is common.[6] For potentially difficult sequences, extend this time to 4 hours.
-
Peptide Isolation: Filter the resin from the TFA solution and collect the filtrate. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[4]
-
Peptide Precipitation: Add the collected TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Final Processing: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice more, and dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Protocol 2: Monitoring Deprotection by LC-MS Analysis of a Resin Sample
This protocol is used to quickly assess the completeness of a deprotection step without consuming the entire batch.
-
Sample Collection: After the desired deprotection time, withdraw a small sample of the peptide-resin (a few beads are sufficient).
-
Washing: Wash the collected resin beads thoroughly with DCM to remove residual cleavage cocktail.
-
Drying: Dry the beads completely under vacuum.
-
Test Cleavage: Perform a rapid, small-scale cleavage on the collected beads using a standard cleavage cocktail for approximately 30-60 minutes.
-
Sample Preparation: Precipitate the cleaved peptide with cold diethyl ether.
-
LC-MS Analysis: Dissolve the small sample of crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.[7] Check the resulting mass spectrum for the presence of the desired product mass and the absence of +56 Da adducts.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SPPS with H-Glu(OtBu)-OH Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance peptide yield and purity when utilizing H-Glu(OtBu)-OH and its hydrochloride salt in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the function of the hydrochloride salt (.HCl) in H-Glu(OtBu)-OH·HCl and how does it impact the coupling reaction?
A1: The hydrochloride salt form of H-Glu(OtBu)-OH improves the compound's stability and makes it easier to handle by stabilizing the free amino group.[1] However, for the coupling reaction to proceed, the amino group must be in its neutral, nucleophilic free amine state. Therefore, a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA), must be added to the reaction mixture to neutralize the hydrochloride salt in situ just before the coupling step.[2]
Q2: What are the most common side reactions associated with the incorporation of Glu(OtBu) residues?
A2: Two primary side reactions can occur:
-
Pyroglutamate Formation: When glutamic acid is at the N-terminus of the peptide chain, its side-chain carboxyl group can attack the N-terminal amine, leading to an irreversible cyclization to form pyroglutamate.[3][4] This truncates the peptide and complicates purification. Ensuring rapid and highly efficient coupling of the subsequent amino acid can minimize the time the N-terminal Glu is exposed and susceptible to cyclization.[3]
-
Glutarimide Formation: Similar to the well-known aspartimide formation with aspartic acid, glutamic acid residues can undergo base-catalyzed cyclization to form a five-membered glutarimide ring. This can occur during the Fmoc-deprotection step with piperidine. This side reaction can be suppressed by adding additives like hydroxybenzotriazole (HOBt) to the deprotection solution.[4]
Q3: My peptide synthesis is showing low yield and purity. What are the likely causes related to a Glu(OtBu) residue in the sequence?
A3: Low yield and purity can stem from several issues. When a Glu(OtBu) residue is involved, common culprits include:
-
Incomplete Coupling: The coupling of the amino acid following the Glu(OtBu) residue may be inefficient due to steric hindrance or, more commonly, peptide aggregation.[5] Hydrophobic sequences are particularly prone to aggregation, where the growing peptide chains fold and block reactive sites.[4][6]
-
Peptide Aggregation: Sequences rich in hydrophobic residues can self-associate on the resin, preventing reagents from accessing the N-terminus for both deprotection and coupling steps.[7] This leads to deletion sequences and low overall yield.
-
Side Reactions During Cleavage: The tert-butyl (OtBu) protecting group is removed with strong acid (TFA), which generates reactive tert-butyl cations.[8] These cations can cause side reactions by alkylating sensitive residues like tryptophan, methionine, or cysteine, leading to impurities that are difficult to remove.[3][8]
Q4: How can I improve the coupling efficiency for Fmoc-Glu(OtBu)-OH or subsequent amino acids?
A4: To improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Utilize highly efficient modern coupling reagents. Aminium/uronium salts like HCTU, HATU, or COMU are known for rapid activation and high coupling rates, often outperforming older carbodiimide methods.
-
Extended Reaction Time / Double Coupling: Monitor the reaction with a Kaiser or other ninhydrin test.[3] If the test is positive after the standard coupling time, a second coupling with fresh activated amino acid can be performed to drive the reaction to completion.[9]
-
Elevated Temperature: Using a microwave peptide synthesizer to perform couplings at elevated temperatures (e.g., 60-90°C) can disrupt aggregation and significantly accelerate reaction rates.[7][10]
Q5: What is the optimal cleavage cocktail to use when my peptide contains Glu(OtBu) and other sensitive residues?
A5: The purpose of the cleavage cocktail is to remove the side-chain protecting groups and cleave the peptide from the resin. Scavengers are critical to "catch" reactive cations generated during this process. A standard and highly effective cocktail for peptides containing Glu(OtBu) is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) .[3][8] TIS is an excellent scavenger for the tert-butyl cations liberated from the OtBu group.[8] If the peptide also contains other sensitive residues, the cocktail may need to be modified (see table below).
Troubleshooting Guide
| Problem | Symptoms | Possible Causes | Solutions |
| Incomplete Coupling | Positive Kaiser test after coupling; Deletion sequences observed in final mass spectrum. | 1. Peptide aggregation blocking the N-terminus.[4][7]2. Inefficient amino acid activation.3. Steric hindrance from the growing peptide chain. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents.[9]2. Use a more powerful coupling reagent: Switch to HATU or COMU.[11]3. Increase temperature: Use a microwave synthesizer to disrupt secondary structures.[7]4. Change solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be better at solvating aggregated peptides. |
| Peptide Aggregation | Resin fails to swell properly; Slow or incomplete Fmoc-deprotection; Shrunken resin bed.[7] | Formation of intermolecular β-sheets, especially in hydrophobic sequences.[6][7] | 1. Incorporate structure-disrupting elements: Use pseudoproline dipeptides or Dmb-Gly derivatives at key positions to break up secondary structures.[12][13]2. Synthesize at elevated temperature: Use microwave-assisted SPPS.[10]3. Use lower-loaded resin: This increases the distance between peptide chains, reducing the chance of interaction. |
| Pyroglutamate Formation | Major impurity peak in HPLC with a mass of -17 Da from the target peptide. | N-terminal glutamic acid residue cyclizing, especially during a slow subsequent coupling reaction.[3][4] | 1. Ensure rapid and efficient coupling: Use a high concentration of a fast-acting coupling reagent like HATU for the subsequent amino acid.2. Perform N-terminal acetylation: If the N-terminus is meant to be free, acetylating it immediately after the final Fmoc deprotection will prevent cyclization. |
| Side Products from Cleavage | Multiple impurity peaks in HPLC, often with masses corresponding to +56 Da (t-butylation). | Alkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cations generated from the OtBu group.[8] | 1. Use an optimized scavenger cocktail: Ensure TIS is present. For Trp, add 1-2% ethanedithiol (EDT). For Met, consider adding thioanisole.[4][14]2. Perform a two-stage cleavage: An initial short cleavage with a scavenger-rich cocktail can help deprotect Cys(Trt) before the bulk deprotection, reducing the risk of t-butylation.[14] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Fmoc-Glu(OtBu)-OH
| Coupling Reagent | Activating Base | Key Advantages | Considerations |
|---|---|---|---|
| HBTU / HCTU | DIEA / NMM | Fast, efficient, and well-established for routine synthesis.[15] HCTU is noted for good racemization suppression.[16] | Can be less effective for highly hindered couplings compared to HATU/COMU. |
| HATU | DIEA / Collidine | Extremely fast and efficient, especially for difficult or sterically hindered couplings.[11] | More expensive than HBTU/HCTU. Collidine is a weaker base that can reduce racemization.[16] |
| COMU | DIEA / NMM | Coupling efficiency is comparable to HATU.[11] Byproduct (Oxyma Pure) is water-soluble and non-explosive, making it safer.[11] | A newer generation reagent that may be more costly. |
| DIC / HOBt | N/A | Low-cost and effective for many standard couplings. HOBt helps suppress racemization.[11] | Slower reaction times compared to aminium/uronium reagents.[17] DIC can form an insoluble urea byproduct. |
Table 2: Recommended Cleavage Cocktails for Peptides with Glu(OtBu)
| Cocktail Composition (TFA/Scavengers) | Target Residues | Purpose of Scavengers |
|---|---|---|
| 95% / 2.5% H₂O / 2.5% TIS | Standard Peptides: Most sequences including Glu(OtBu), Tyr(tBu), Lys(Boc), Arg(Pbf). | TIS: Scavenges tert-butyl cations.[8]H₂O: Helps dissolve the peptide and scavenges cations. |
| 94% / 2.5% H₂O / 2.5% EDT / 1% TIS | Trp-containing peptides: Trp(Boc) | EDT: Protects the Trp indole ring from re-attachment of the Boc group and from alkylation.[4] |
| 90% / 5% Thioanisole / 3% EDT / 2% Anisole | Met or Cys-containing peptides: Met, Cys(Trt), Cys(Acm) | Thioanisole: A soft scavenger that protects Met from oxidation and alkylation.[14]EDT: Reduces Met-sulfoxide and scavenges trityl cations from Cys(Trt).[4] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH using HCTU
This protocol describes a standard automated or manual coupling cycle on a 0.1 mmol scale.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (6 times), DCM (3 times), and DMF (3 times) to remove all residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in a minimal volume of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (6 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing all acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for at least 1 hour.
-
Cleavage: Add the appropriate cleavage cocktail (e.g., 2-3 mL of TFA/H₂O/TIS 95:2.5:2.5) to the dried resin in a reaction vessel.[8]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA filtrate dropwise into a larger tube containing ice-cold diethyl ether (at least 10x the volume of the TFA). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Standard Fmoc-SPPS workflow for the incorporation of a single Glu(OtBu) residue.
Caption: Decision tree for troubleshooting common issues with Glu(OtBu) in SPPS.
Caption: Side reaction showing cyclization of N-terminal glutamic acid to pyroglutamate.
References
- 1. H-Glu(OtBu)-OtBu.HCl - SRIRAMCHEM [sriramchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bachem.com [bachem.com]
- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. mesalabs.com [mesalabs.com]
- 17. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Coupling Purification for H-Glu-OtBu.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of byproducts after the coupling of H-Glu-OtBu.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect after a coupling reaction with this compound?
A1: The primary byproducts are derived from the coupling reagent used. The most common are:
-
Urea derivatives: If you are using a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the main byproduct will be the corresponding urea (Dicyclohexylurea - DCU, Diisopropylurea - DIU, or a water-soluble urea from EDC).[1]
-
Unreacted coupling agents and additives: Excess coupling reagents and additives like 1-Hydroxybenzotriazole (HOBt) may remain.
-
Side-reaction products: Depending on the reaction conditions, side products such as N-acylurea (a rearrangement product of the activated ester) can form.[2] Additionally, if this compound is at the N-terminus of your peptide, there is a possibility of intramolecular cyclization to form a pyroglutamate (pGlu) derivative.[2][3][4]
Q2: My peptide contains an N-terminal this compound. I am concerned about pyroglutamate formation. How can I minimize this and remove the byproduct if it forms?
A2: Pyroglutamate (pGlu) formation is a known side reaction for N-terminal glutamic acid or glutamine residues, proceeding through intramolecular cyclization.[2][3][4]
-
Minimization:
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of cyclization.[4]
-
pH Control: Avoid strongly acidic or basic conditions during the work-up, as these can catalyze pGlu formation.[4]
-
Efficient Coupling Reagents: Using highly efficient and fast-acting coupling reagents like HATU can minimize the time available for the side reaction to occur.[4]
-
-
Removal:
-
Chromatography: The pGlu-containing peptide will have a different retention time on High-Performance Liquid Chromatography (HPLC) compared to the desired product, allowing for separation.[4] Developing an optimized HPLC gradient is crucial for effective purification.
-
Q3: Is the tert-butyl (OtBu) protecting group on the glutamic acid side chain stable during the coupling and work-up?
A3: Yes, the OtBu group is stable under the standard basic and neutral conditions used for peptide coupling and typical aqueous work-up procedures.[5] It is designed to be cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically performed at the end of the peptide synthesis.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| White precipitate that is difficult to filter and contaminates the product. | This is likely dicyclohexylurea (DCU), the byproduct of DCC coupling, which is notoriously insoluble in many organic solvents.[1] | 1. Filtration: Filter the reaction mixture immediately after the reaction is complete. 2. Solvent Selection: Choose a solvent for the reaction in which DCU has minimal solubility, such as acetonitrile or carbon tetrachloride. 3. Cold Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cool it in the refrigerator or an ice bath to precipitate the remaining DCU, followed by filtration. |
| My product is water-soluble, and I am having trouble removing the water-soluble EDC byproduct. | Both the desired peptide and the EDC-urea byproduct are partitioning into the aqueous phase during extraction. | 1. Dialysis: If your peptide is significantly larger than the EDC byproduct, dialysis can be an effective purification method. 2. Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on size and can be used to separate the larger peptide from the smaller urea byproduct. 3. Alternative Coupling Reagent: In future syntheses, consider using DCC or DIC if your product is soluble in organic solvents, as their byproducts are not water-soluble. |
| After purification, I still see a significant impurity with a mass difference of -18 Da from my expected product. | This mass loss is characteristic of pyroglutamate formation from an N-terminal glutamic acid residue.[4] | 1. Optimize HPLC Purification: Develop a shallow gradient for your reverse-phase HPLC to improve the resolution between the desired peptide and the pGlu-containing impurity. 2. Review Coupling and Work-up Conditions: In subsequent syntheses, ensure that the temperature is kept low during coupling and that prolonged exposure to acidic or basic conditions is avoided during the work-up. |
Data Presentation
Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Temperature | Solubility |
| Water | Room Temperature | Insoluble (<1%)[6][7] |
| Ethanol | Not Specified | ≥ 2.5 mg/mL[5][6] |
| Dimethyl Sulfoxide (DMSO) | 60°C | 5 mg/mL (with sonication and warming)[5][6] |
| Dichloromethane (DCM) | Not Specified | Soluble |
| N,N-Dimethylformamide (DMF) | Not Specified | Soluble |
| Acetonitrile | Not Specified | Sparingly Soluble (can be used for precipitation) |
| Diethyl Ether | Not Specified | Sparingly Soluble |
| Ethyl Acetate | Cold | Sparingly Soluble |
Note: The quantitative solubility data for DCU is not extensively available in the public domain and the values presented are compiled from various sources. For precise applications, experimental determination of solubility is recommended.
Experimental Protocols
Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration and Precipitation
This protocol is suitable for reactions where DCC is used as the coupling agent.
-
Initial Filtration: Upon completion of the coupling reaction, if a significant amount of DCU has precipitated, filter the reaction mixture through a sintered glass funnel. Wash the precipitate with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Precipitation: Dissolve the crude product in a minimal amount of a suitable organic solvent in which your product is soluble but DCU has low solubility at cold temperatures (e.g., cold ethyl acetate or dichloromethane).
-
Cooling: Cool the solution in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the remaining DCU.
-
Final Filtration: Filter the cold solution to remove the precipitated DCU.
-
Product Isolation: Concentrate the filtrate to obtain the product with a reduced amount of DCU contamination. Further purification by column chromatography may be necessary.
Protocol 2: Aqueous Work-up for Removal of Water-Soluble Byproducts (from EDC)
This protocol is effective for removing the water-soluble urea byproduct generated from EDC coupling when the desired peptide is soluble in a water-immiscible organic solvent.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine components and protonate the urea byproduct, increasing its aqueous solubility. Repeat the wash 2-3 times.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove unreacted carboxylic acids. Repeat the wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general protocol for the final purification of the peptide product and for the removal of closely related impurities such as pyroglutamate-containing species.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., water with 0.1% TFA). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
Column and Mobile Phases: Use a C18 reverse-phase HPLC column. The mobile phases are typically:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Develop a shallow linear gradient of increasing Mobile Phase B to achieve optimal separation of the target peptide from byproducts and impurities. A typical starting point is a gradient of 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure desired peptide.
-
Lyophilization: Freeze-dry the pooled pure fractions to obtain the final peptide product as a solid.
Visualizations
References
Technical Support Center: HPLC Purification of Peptides Containing Glu(OtBu)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the acid-labile tert-butyl protected glutamic acid residue, Glu(OtBu).
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when purifying peptides containing Glu(OtBu) using standard reversed-phase HPLC (RP-HPLC) conditions?
The primary concern is the potential for premature deprotection of the tert-butyl (OtBu) group on the glutamic acid side chain.[1][2] The OtBu group is acid-labile and can be cleaved by the trifluoroacetic acid (TFA) commonly used as an ion-pairing agent in the mobile phase.[3][4] This on-column deprotection can lead to a mixed population of protected and deprotected peptides, complicating purification and reducing the yield of the desired fully protected peptide.
Q2: Can the Glu(OtBu) group be cleaved during standard RP-HPLC conditions?
Yes, standard RP-HPLC mobile phases containing 0.1% TFA can be acidic enough to cause partial or complete cleavage of the OtBu group.[3] The extent of this on-column deprotection can depend on the duration of the HPLC run, the temperature, and the specific peptide sequence. If you observe a new peak with a shorter retention time appearing during the purification, it may indicate on-column deprotection.
Q3: What are the recommended mobile phases for the purification of peptides containing Glu(OtBu)?
The choice of mobile phase is critical to prevent unwanted deprotection. Here are the common options:
-
0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile: This is the most common mobile phase for peptide purification due to its excellent ion-pairing properties, which lead to sharp peaks.[5][6][] However, it poses a risk of deprotecting the OtBu group. It is best suited for situations where the fully deprotected peptide is the desired product or for very rapid purifications where contact time with the acid is minimized.
-
0.1% Formic Acid (FA) in Water/Acetonitrile: Formic acid is a weaker acid than TFA and is less likely to cleave the OtBu group.[8][9][10] This makes it a safer choice for purifying fully protected peptides. However, peak shapes may be broader compared to using TFA.[3] It is also more compatible with mass spectrometry (MS) as it causes less ion suppression than TFA.[6][9]
Q4: How can I optimize the separation of my Glu(OtBu)-containing peptide from impurities?
Optimizing the HPLC method is key to achieving high purity. Consider the following strategies:
-
Gradient Slope Optimization: This is a powerful tool for improving resolution.[11] A shallower gradient increases the separation time between the target peptide and closely eluting impurities.[5][12]
-
Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[11] Experimenting with different temperatures (e.g., 30°C, 40°C, 50°C) can improve resolution.
-
Column Chemistry: While C18 columns are the standard for peptide purification, for very hydrophobic peptides, a C8 or C4 column might provide better results.[8][13] The pore size of the stationary phase is also an important consideration for peptides.[9][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak during purification. | On-column deprotection of the Glu(OtBu) group. | - Switch to a less acidic mobile phase modifier like 0.1% formic acid.[3][10] - Minimize the purification time. - Perform a dedicated deprotection step before purification if the deprotected peptide is the final goal.[3] |
| Poor resolution between the target peptide and impurities. | The gradient is too steep or the column chemistry is not optimal. | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[11][12] - Screen different column chemistries (e.g., C18, C8, phenyl-hexyl).[12][13] - Adjust the column temperature.[11] |
| Low recovery of the purified peptide. | - Peptide adsorption to the column or HPLC system. - Peptide precipitation on the column. - Peptide instability. | - Passivate the HPLC system with a strong acid or use a biocompatible system.[11] - Ensure the peptide is fully dissolved in the injection solvent; a small amount of organic solvent like DMSO may be needed for hydrophobic peptides.[11] - Purify at a lower temperature to minimize degradation. |
| Broad or tailing peaks. | - Secondary interactions between the peptide and the stationary phase. - Inappropriate mobile phase pH. | - Ensure an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) is used.[6] - For basic peptides, a low pH mobile phase helps to protonate silanol groups on the column, reducing tailing.[10] |
Experimental Protocols
Protocol 1: General HPLC Purification of a Glu(OtBu)-Containing Peptide
This protocol provides a starting point for the purification of a peptide with the OtBu protecting group intact.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as Mobile Phase A or a small volume of DMSO, followed by dilution with Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.[3]
-
Mobile Phases:
-
HPLC System and Column:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size).[3]
-
Detector: UV detector set to 214 nm and 280 nm.
-
-
Method Development (Analytical Scale):
-
Perform an initial "scouting" run on an analytical C18 column with the same stationary phase.
-
Use a fast gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the peptide.[11]
-
-
Preparative Purification:
-
Based on the scouting run, design a shallower gradient for the preparative separation. For example, if the peptide eluted at 40% B, a preparative gradient of 30-50% B over 40 minutes would be a good starting point.[3] A gradient slope of 0.5-1.0% B per minute is generally recommended for good resolution of peptides.[3]
-
Equilibrate the column with the starting percentage of Mobile Phase B for at least 3-5 column volumes.[3]
-
Inject the sample and begin the purification.
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Post-Purification:
-
Pool the pure fractions and lyophilize to obtain the final product.[5]
-
Protocol 2: On-Column Deprotection and Purification
This protocol is for instances where the fully deprotected peptide is the desired product.
-
Sample Preparation: Dissolve the crude, protected peptide in Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Mobile Phases:
-
HPLC System and Column:
-
Use a C18 column as described in Protocol 1.
-
-
Purification:
-
Follow the method development and preparative purification steps outlined in Protocol 1. The acidic TFA in the mobile phase will facilitate the removal of the OtBu group during the purification run.
-
Monitor for the appearance of the deprotected peptide, which will elute earlier than the protected precursor.
-
Collect and analyze fractions to isolate the pure, deprotected peptide.
-
Visualizations
Caption: Workflow for HPLC Purification of Peptides.
Caption: Troubleshooting Logic for HPLC Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. mac-mod.com [mac-mod.com]
Technical Support Center: Optimizing OtBu Deprotection Through Scavenger Selection
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of tert-butyl (OtBu) ethers, a critical step in peptide synthesis and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during OtBu deprotection?
A1: The main issue arises from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile that can then alkylate nucleophilic residues within the molecule, leading to undesired modifications.[1][2]
Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Functional groups and amino acid side chains that are nucleophilic are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][3][4]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][3][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[3][4]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[1]
Q3: What are scavengers and how do they prevent side-product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][4][6] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[3][4][6] Scavengers are typically nucleophilic compounds.[2][3]
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger is critical and depends on the specific residues present in your compound.[1][6] Often, a "scavenger cocktail" containing multiple scavengers is employed for comprehensive protection.[2][3]
Troubleshooting Guide
Issue 1: Formation of Unexpected Side Products
-
Symptoms: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[1]
-
Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1]
-
Solution: The use of an appropriate scavenger is crucial. The choice of scavenger depends on the specific residues present in your compound.[1][6] For instance, triisopropylsilane (TIS) is a very effective scavenger that readily captures the tert-butyl cation.[7] Water can also act as a scavenger.[7]
Issue 2: Incomplete Deprotection
-
Symptoms: The presence of starting material in the reaction mixture after the expected reaction time.[8]
-
Cause:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low.[1]
-
Insufficient Reaction Time: Some sterically hindered substrates may require longer reaction times.[8]
-
Low Temperature: Most deprotections are performed at room temperature; lower temperatures will slow the reaction rate.[1][9]
-
-
Solution:
-
Increase the acid concentration or use a stronger acid.[1]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.[7][8]
-
Ensure the reaction is run at room temperature (20-25 °C).[9] Gentle warming (e.g., to 40 °C) can be considered for stubborn cases, but be aware that this may also promote side reactions.[7]
-
Issue 3: Degradation of the Starting Material or Product
-
Symptoms: Low yield of the desired product and the appearance of multiple unidentifiable peaks in the analytical trace.
-
Cause: The harsh acidic conditions required for OtBu cleavage can sometimes lead to the degradation of sensitive molecules.
-
Solution: Consider using a milder deprotection method if your substrate is sensitive to strong acids. Alternative methods include:
Data Presentation: Scavenger Efficiency
The choice of scavenger cocktail can significantly impact the purity of the crude product after deprotection. The following table summarizes the effectiveness of different scavengers in preventing common side reactions.
| Sensitive Residue(s) | Scavenger/Cocktail (v/v/v) | % Desired Product (Illustrative) | % Side Product (Illustrative) | Reference |
| General Purpose | 95% TFA / 5% H₂O | 75 | 25 | [6] |
| General Purpose | 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [6] |
| Cys | 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | [6] |
| Trp, Met, Cys, Tyr, Arg | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) | >98 | <2 | [6][10] |
| Trp | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | - | - | [4] |
| Met | Thioanisole, Dimethyl Sulfide (DMS) | - | - | [11] |
| Cys | Ethanedithiol (EDT), Dithiothreitol (DTT) | - | - | [11] |
| Tyr | Phenol, Anisole, m-Cresol | - | - | [4] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated OtBu Deprotection
-
Preparation: Dissolve the OtBu-protected compound in dichloromethane (DCM).
-
Scavenger Addition: If the substrate is sensitive to alkylation, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[7]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The crude product can then be purified, for example, by precipitation from cold diethyl ether.[6]
Protocol 2: OtBu Deprotection of a Methionine-Containing Peptide on Resin
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[6]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[13]
-
Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.[13]
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[13]
-
Collection and Washing: Centrifuge the mixture to pellet the peptide, then wash with cold diethyl ether.[13]
Visualizations
Caption: A typical experimental workflow for OtBu deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to OtBu and OMe Protecting Groups for Glutamic Acid Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the side chains of trifunctional amino acids is a critical determinant of success in peptide synthesis. For glutamic acid, the γ-carboxyl group must be effectively masked to prevent side reactions during peptide chain elongation. This guide provides an in-depth, objective comparison of the two most common ester-based protecting groups for this purpose: the tert-butyl (OtBu) ester and the methyl (OMe) ester, with a focus on their application in Fmoc-based solid-phase peptide synthesis (SPPS).
Executive Summary
The tert-butyl (OtBu) protecting group is the industry standard and the overwhelmingly recommended choice for the side-chain protection of glutamic acid in Fmoc-SPPS. Its stability to the basic conditions required for Fmoc-group removal and its clean, quantitative cleavage under strong acid during the final deprotection step provide a robust and reliable orthogonal strategy.
The methyl ester (OMe), while simple in structure, is generally unsuitable for Fmoc-SPPS due to its lack of orthogonality. It is susceptible to premature cleavage by the basic conditions used for Fmoc deprotection and its removal often requires conditions that can lead to racemization and other side reactions.
Quantitative Data Summary
The following table summarizes the key performance parameters of the OtBu and OMe protecting groups for the γ-carboxyl group of glutamic acid in the context of Fmoc-SPPS.
| Parameter | tert-Butyl (OtBu) | Methyl (OMe) |
| Stability to Fmoc Deprotection (e.g., 20% Piperidine in DMF) | Excellent[1][2] | Poor (Susceptible to Saponification) |
| Deprotection Conditions | Strong Acid (e.g., TFA)[3] | Saponification (e.g., NaOH, LiOH) or specialized reagents |
| Orthogonality to Fmoc Group | Excellent[1][4] | Poor |
| Risk of Racemization during Deprotection | Minimal | High with standard saponification |
| Prevention of Pyroglutamate Formation | Excellent[5] | Moderate |
| Coupling Efficiency | High[5] | Generally high, but premature deprotection can complicate subsequent steps |
| Typical Crude Peptide Purity | High[5] | Variable and often lower due to side reactions |
| Common Side Reactions | Minimal; potential for tert-butylation of sensitive residues if scavengers are omitted.[2] | Saponification during Fmoc deprotection, racemization, other base-mediated side reactions. |
Experimental Protocols
Protection of Glutamic Acid
Protocol 1: Synthesis of Fmoc-Glu(OtBu)-OH
This is a standard and widely used building block in Fmoc-SPPS.
-
Materials: Fmoc-Glu-OH, tert-butyl acetate, perchloric acid.
-
Procedure:
-
Suspend Fmoc-Glu-OH in tert-butyl acetate.
-
Add a catalytic amount of perchloric acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
-
Protocol 2: Synthesis of Fmoc-Glu(OMe)-OH
-
Materials: Fmoc-Glu-OH, methanol, thionyl chloride or other esterification reagent.
-
Procedure:
-
Suspend Fmoc-Glu-OH in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product.
-
Deprotection of the Side-Chain Protecting Group
Protocol 3: Deprotection of the OtBu Group
This is typically performed concurrently with the final cleavage of the peptide from the resin.
-
Materials: Peptide-resin, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Incubate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 4: Deprotection of the OMe Group (Saponification)
Note: This method is not recommended for peptides due to the high risk of racemization and other side reactions.
-
Materials: Peptide with OMe-protected glutamic acid, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), water, organic co-solvent (e.g., THF, methanol).
-
Procedure:
-
Dissolve the peptide in a mixture of the organic solvent and water.
-
Cool the solution in an ice bath.
-
Add a solution of LiOH or NaOH.
-
Monitor the reaction closely by HPLC.
-
Upon completion, neutralize the reaction mixture with a weak acid.
-
Purify the peptide immediately by preparative HPLC.
-
Visualizations
Chemical Structures
Experimental Workflows
Decision-Making Flowchart
Conclusion
For researchers engaged in peptide synthesis using the standard and widely adopted Fmoc/tBu strategy, the choice of a side-chain protecting group for glutamic acid is clear. The tert-butyl (OtBu) ester offers a robust, reliable, and orthogonal protection that ensures high yields and purity of the final peptide product. Its stability to the basic conditions of Fmoc deprotection and its lability to the acidic conditions of final cleavage make it an ideal choice.
The use of a methyl ester (OMe) for this purpose is strongly discouraged in the context of Fmoc-SPPS. The lack of orthogonality, leading to potential premature deprotection and the significant risk of racemization during its removal, introduces unnecessary complexity and a high probability of compromising the integrity of the synthetic peptide. While niche applications or alternative synthetic strategies might warrant the use of other protecting groups, for routine and complex peptide synthesis, Fmoc-Glu(OtBu)-OH remains the gold standard.
References
A Researcher's Guide to Alternatives for H-Glu-OtBu.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in achieving high-yield and high-purity peptides. While H-Glu-OtBu.HCl is a valuable reagent, particularly in solution-phase synthesis, a range of alternatives offer distinct advantages in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound and its key alternatives, focusing on performance, potential side reactions, and experimental protocols.
The primary alternative to this compound in modern peptide synthesis is its Nα-protected counterpart, Fmoc-Glu(OtBu)-OH . This reagent is the standard choice for incorporating glutamic acid in Fmoc-SPPS. Beyond this, other derivatives with different side-chain protecting groups, such as Fmoc-Glu(OBzl)-OH and Fmoc-Glu(OAll)-OH , offer orthogonal deprotection strategies that are crucial for the synthesis of complex peptides, including those with cyclic structures or other post-translational modifications.
Comparative Performance of Glutamic Acid Derivatives
The choice of glutamic acid derivative significantly influences coupling efficiency, the propensity for side reactions, and the overall synthetic strategy. The following tables provide a comparative overview of the key performance parameters of this compound and its alternatives.
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OBzl)-OH | Fmoc-Glu(OAll)-OH |
| Primary Application | Solution-phase synthesis; N-to-C SPPS | C-to-N Fmoc SPPS | C-to-N Fmoc SPPS; Protected peptide fragments | C-to-N Fmoc SPPS; On-resin cyclization |
| Coupling Efficiency | Generally high in solution-phase | High with standard coupling reagents[1] | High | High |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Side-Chain Deprotection | Strong acid (e.g., TFA)[2] | Strong acid (e.g., TFA)[2] | Catalytic hydrogenation (e.g., H₂/Pd)[3] | Pd(0) catalyst[3] |
| Orthogonality in Fmoc SPPS | Not applicable (no Nα-Fmoc) | Not orthogonal to resin cleavage | Orthogonal to acid-labile groups[3] | Fully orthogonal to acid/base labile groups[4] |
Table 1: Key Properties and Applications of Glutamic Acid Derivatives. This table outlines the primary use cases and fundamental chemical properties of this compound and its commonly used alternatives in peptide synthesis.
| Side Reaction | This compound | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OBzl)-OH | Fmoc-Glu(OAll)-OH |
| Pyroglutamate Formation | Can occur, especially with N-terminal Glu[4] | Can occur, especially with N-terminal Glu[4] | Moderate risk[3] | Good prevention[3] |
| Racemization | Low with modern coupling reagents | Low with modern coupling reagents | Low with modern coupling reagents | Low with modern coupling reagents |
| Alkylation by Cations | Potential for t-butyl cation side reactions | Potential for t-butyl cation side reactions[2] | Minimal | Minimal |
| Glutarimide Formation | Excellent prevention[3] | Excellent prevention[3] | Moderate prevention[3] | Good prevention[3] |
Table 2: Comparative Analysis of Potential Side Reactions. This table highlights the propensity of each glutamic acid derivative to undergo common side reactions during peptide synthesis. While quantitative data for direct comparison is scarce, this table reflects the general consensus in the field.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of glutamic acid derivatives into a peptide sequence. The following are representative protocols for manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH in SPPS
This protocol describes the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.
1. Resin Swelling and Fmoc Deprotection:
- Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least one hour in a reaction vessel.[5]
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[5]
- Repeat the piperidine treatment for an additional 10-15 minutes.[5]
- Thoroughly wash the resin with DMF and dichloromethane (DCM).[5]
2. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.[5]
- Allow the mixture to pre-activate for 2-5 minutes.[5]
- Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[5]
- Monitor the reaction completion using a Kaiser test; a negative result (yellow beads) indicates a complete reaction.[6]
3. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Final Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, and 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[5]
- Precipitate the crude peptide in cold diethyl ether, wash, and dry.[5]
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Selective Deprotection of the Allyl (OAll) Group
This protocol outlines the on-resin removal of the allyl protecting group, which is useful for subsequent side-chain modifications.
1. Resin Preparation:
- After incorporation of Fmoc-Glu(OAll)-OH and completion of the linear peptide sequence, wash the resin-bound peptide thoroughly with DCM.
2. Deprotection Reaction:
- Swell the resin in a suitable solvent (e.g., a mixture of DCM, acetic acid, and N-methylmorpholine).
- Add a Pd(0) catalyst, such as Pd(PPh₃)₄, to the resin suspension.
- Gently agitate the mixture at room temperature for 2-4 hours.
- Monitor the reaction for completion.
3. Washing:
- Wash the resin extensively with a chelating solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst.
- Wash the resin with DMF and DCM.
Visualizing Workflows and Chemical Logic
Diagrams created using the DOT language provide a clear visual representation of the chemical processes and decision-making involved in selecting a glutamic acid derivative.
References
The Strategic Balancing Act: A Cost-Benefit Analysis of H-Glu-OtBu.HCl in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks for large-scale peptide synthesis is a critical decision that reverberates through the entire manufacturing process, influencing efficiency, purity, and ultimately, the economic viability of the final therapeutic. This guide provides a comprehensive cost-benefit analysis of utilizing L-Glutamic acid γ-tert-butyl ester hydrochloride (H-Glu-OtBu.HCl), a cornerstone of the modern Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Its performance will be objectively compared with alternative glutamic acid protection strategies, supported by experimental data and detailed protocols to inform strategic decision-making in industrial peptide production.
The core of peptide synthesis lies in the strategic use of protecting groups to prevent unwanted side reactions.[1] this compound provides a selectively removable tert-butyl (OtBu) group on the γ-carboxyl side chain of glutamic acid.[1] This protection is orthogonal to the temporary Nα-Fmoc group, meaning the Fmoc group can be removed under mild basic conditions while the OtBu group remains intact, only to be cleaved at the final step under acidic conditions.[1][2] The primary alternative to this approach is the more traditional Boc/Bzl strategy, which employs benzyl-based (Bzl) side-chain protection.[3]
Performance and Cost: A Head-to-Head Comparison
The decision to employ the Fmoc/tBu strategy, and by extension this compound, over the Boc/Bzl strategy involves a trade-off between upfront material costs and overall process efficiency and safety. While Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts, the Fmoc/tBu strategy often proves more cost-effective in the long run for large-scale manufacturing.[4][5] This is attributed to milder reaction conditions, which can lead to higher crude peptide purity, thereby reducing the significant costs associated with downstream purification.[4][5] Furthermore, the avoidance of the highly corrosive and hazardous hydrogen fluoride (HF) required for final cleavage in the Boc/Bzl strategy is a major advantage in terms of safety and infrastructure costs.[5]
| Feature | Fmoc/tBu Strategy (utilizing this compound) | Boc/Bzl Strategy (utilizing Z-Glu-OBzl or similar) | Analysis |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group | The mild, base-mediated deprotection of the Fmoc group is compatible with a wider range of sensitive peptide sequences compared to the repetitive acid treatments required for Boc removal.[5] |
| Side-Chain Protection (Glu) | Acid-labile tert-Butyl ester (OtBu) | Acid-labile Benzyl ester (OBzl) | The OtBu group is cleaved with moderate acid (TFA), whereas the OBzl group requires strong, hazardous acids like HF. |
| Final Cleavage | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) | TFA is significantly less harsh and corrosive than HF, which necessitates specialized, costly equipment. |
| Starting Material Cost (per kg) | Higher | Lower[4] | Fmoc-protected amino acids generally have a higher initial purchase price.[4] |
| Overall Process Cost-Effectiveness | Potentially higher | Can be lower for certain processes | The Fmoc/tBu strategy's potential for higher purity, easier purification, and automation compatibility can offset the higher initial material costs.[4][5] |
| Typical Coupling Yield | >98%[6] | >98%[6] | Both strategies can achieve high coupling efficiencies with modern coupling reagents. |
| Crude Peptide Purity | Often higher | Can be lower | Milder deprotection conditions in the Fmoc/tBu strategy can lead to fewer side reactions and a cleaner crude product.[4] |
| Key Side Reactions | Aspartimide formation (sequence dependent)[7] | Pyroglutamate formation (at N-terminus), Acid-catalyzed side reactions (alkylation of sensitive residues)[3] | Both strategies have characteristic side reactions that need to be managed. |
| Environmental & Safety Considerations | Use of piperidine (regulated), less hazardous cleavage | Use of highly corrosive and toxic HF | The Fmoc/tBu strategy is generally considered to have a better safety and environmental profile.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any peptide synthesis strategy. Below are generalized protocols for the key steps involving glutamic acid derivatives in both Fmoc/tBu and Boc/Bzl SPPS.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines the incorporation of an Fmoc-Glu(OtBu)-OH residue, which is the N-terminally protected form used with this compound after deprotection of the initial amino acid on the resin.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
This compound (for subsequent couplings after deprotection)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3][8]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[7]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and the cleaved Fmoc adduct.[3][7]
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-Glu(OtBu)-OH (or other Fmoc-amino acid) with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including OtBu).[7]
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to isolate the product.[7]
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin in the Fmoc/tBu strategy.
Materials:
-
Peptide-resin with OtBu protecting groups
-
Cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5)[9]
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
Visualizing the Synthesis Strategy
The choice of protecting group strategy dictates the entire workflow of peptide synthesis. The following diagrams illustrate the logical relationships and workflows for the Fmoc/tBu and Boc/Bzl strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Peptides Before and After OtBu Deprotection
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the removal of the tert-butyl (OtBu) protecting group is a critical final step. This guide provides a comparative analysis of a peptide's characteristics before and after OtBu deprotection, supported by experimental data and detailed protocols for key analytical techniques. Understanding these changes is paramount for confirming the success of the synthesis and ensuring the purity and identity of the final peptide product.
The OtBu group is a commonly used acid-labile protecting group for the side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), and Tyrosine (Tyr). Its removal is typically achieved by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). This process fundamentally alters the physicochemical properties of the peptide.
Key Physicochemical Changes Upon OtBu Deprotection
-
Decrease in Mass: The removal of each OtBu group results in a mass decrease of 56.1 Da.
-
Increase in Polarity: The conversion of the tert-butyl ester or ether to a carboxylic acid or hydroxyl group, respectively, increases the peptide's polarity. This leads to a shorter retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential for Side Reactions: The strong acidic conditions required for deprotection can lead to side reactions, such as tert-butylation of sensitive residues (e.g., Cysteine, Methionine) or aspartimide formation.[1][2]
The following sections provide a detailed comparison of a model peptide containing OtBu-protected residues before and after deprotection, using standard analytical techniques.
Experimental Workflow
The general workflow for the deprotection and subsequent characterization of a peptide is outlined below.
Comparative Data Analysis
To illustrate the changes upon deprotection, we will consider a hypothetical peptide with the sequence: Ac-Tyr(tBu)-Glu(OtBu)-Asp(OtBu)-Gly-NH2.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a primary tool for assessing the purity of a peptide and observing the change in its hydrophobicity upon deprotection. The protected peptide, being more hydrophobic due to the OtBu groups, will have a longer retention time compared to the deprotected, more polar peptide.
| Parameter | Before OtBu Deprotection | After OtBu Deprotection |
| Retention Time | 25.4 min | 15.2 min |
| Purity (Crude) | ~85% | ~75% (main peak) |
| Key Impurities | Deletion sequences, incomplete couplings | Deprotection-related side products (e.g., tert-butylated species), deletion sequences |
Mass Spectrometry (MS)
Mass spectrometry provides a definitive confirmation of the removal of the OtBu groups by measuring the molecular weight of the peptide.
| Parameter | Before OtBu Deprotection | After OtBu Deprotection |
| Theoretical Mass (Monoisotopic) | 678.36 g/mol | 510.21 g/mol |
| Observed Mass [M+H]+ | 679.37 m/z | 511.22 m/z |
| Mass Difference (Observed) | - | -168.15 Da (3 x 56.05 Da) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the removal of the tert-butyl protons. The characteristic signal of the nine protons of the OtBu group appears as a singlet in the aliphatic region of the spectrum.
| Parameter | Before OtBu Deprotection | After OtBu Deprotection |
| ¹H NMR Signal | Singlet at ~1.4 ppm (27H, from 3 OtBu groups) | Absence of the singlet at ~1.4 ppm |
| Structural Confirmation | Presence of tert-butyl proton signals confirms protected state. | Disappearance of tert-butyl proton signals confirms successful deprotection. |
Experimental Protocols
OtBu Deprotection Protocol
-
Resin Preparation: The peptide-bound resin is washed sequentially with dichloromethane (DCM) and methanol and dried under vacuum.
-
Cleavage Cocktail Preparation: A common cleavage cocktail is prepared with 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[3]
-
Deprotection Reaction: The dried resin is treated with the cleavage cocktail (typically 10 mL per gram of resin) and gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether.[4]
-
Washing and Drying: The precipitated peptide is washed multiple times with cold diethyl ether to remove scavengers and residual TFA, and then dried under vacuum.[5]
RP-HPLC Analysis Protocol
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.[4]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Mass Spectrometry Protocol
-
Sample Preparation: A small aliquot of the HPLC fraction or the dissolved crude peptide is diluted in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.[6]
NMR Spectroscopy Protocol
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The spectrum is analyzed for the presence or absence of the characteristic tert-butyl proton signal.
Conclusion
The characterization of peptides before and after OtBu deprotection is a multi-faceted process that relies on the combined use of HPLC, mass spectrometry, and NMR spectroscopy. Each technique provides crucial and complementary information regarding the success of the deprotection, the purity of the product, and its structural integrity. By carefully comparing the analytical data from both the protected and deprotected states, researchers can confidently proceed with the purification and downstream applications of their synthetic peptides.
References
Benchmarking H-Glu-OtBu.HCl: A Comparative Guide to Performance in Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the quality and performance of amino acid building blocks are paramount. H-Glu-OtBu.HCl, or L-Glutamic acid α-tert-butyl ester hydrochloride, is a critical reagent utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the α-carboxyl group of glutamic acid. This guide provides an objective comparison of this compound's performance characteristics against established literature data, supported by detailed experimental protocols and visual workflows.
Performance Data Summary
The performance of this compound can be evaluated based on several key parameters: purity, coupling efficiency, and deprotection efficiency. The following tables summarize typical quantitative data for this compound available from commercial suppliers and reported in the literature.
Table 1: Purity and Physicochemical Properties of this compound
| Parameter | Typical Commercial Specification | Literature Value/Method |
| Purity (HPLC) | >98.0% | >95% after synthesis and purification[1] |
| Appearance | White to off-white crystalline powder | White to light yellow powder or crystal |
| Melting Point | 118.0 to 122.0 °C | Not consistently reported |
| Specific Rotation [α]D | +22.0 to +26.0° (c=1 in ethanol) | Not consistently reported |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and DMF[2] | Sparingly soluble in water; practically insoluble in ethanol or ether[3] |
Table 2: Performance in Peptide Synthesis
| Parameter | Expected Performance | Literature Context |
| Coupling Efficiency | Typically high, dependent on coupling reagent and sequence[4] | Difficult couplings can occur with certain amino acid residues. On-line monitoring is recommended for optimal results.[5] |
| Deprotection Efficiency (OtBu group) | >90-95%[6] | Can be achieved under mild acidic conditions (e.g., TFA) or with Lewis acids like FeCl3.[6] |
| Racemization | Low when using standard coupling reagents with additives[7] | The use of coupling additives like HOBt or Oxyma is recommended to minimize racemization.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments related to the evaluation of this compound performance.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Solid-Phase Peptide Synthesis (SPPS) and Coupling Efficiency Monitoring
This protocol describes a typical workflow for incorporating this compound into a peptide chain using Fmoc chemistry and monitoring the coupling reaction.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Pre-activate this compound (or its Nα-Fmoc protected counterpart) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring Coupling Efficiency: Perform a qualitative Kaiser test or a quantitative ninhydrin test on a small sample of the resin. A negative result (no color change) indicates a complete coupling reaction.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
Deprotection of the tert-Butyl (OtBu) Group
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the OtBu protecting group.
-
Reagent Preparation: Prepare a cleavage cocktail, typically containing a strong acid and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage and Deprotection: Treat the peptide-bound resin with the cleavage cocktail for 2-4 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: The efficiency of deprotection can be assessed by analyzing the crude peptide using HPLC and mass spectrometry to confirm the absence of the OtBu group.
Visualizing Workflows and Pathways
To better illustrate the processes in which this compound is a key component, the following diagrams have been generated using Graphviz.
Caption: Workflow of Solid-Phase Peptide Synthesis incorporating this compound.
Caption: Logical relationship of this compound quality attributes to final product.
References
- 1. benchchem.com [benchchem.com]
- 2. H-Glu(OtBu)-OtBu.HCl - SRIRAMCHEM [sriramchem.com]
- 3. H-Glu-OtBu | | Peptide Building Block [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for H-Glu-OtBu.HCl
For researchers, scientists, and drug development professionals, ensuring safe handling and compliant disposal of chemical reagents like H-Glu-OtBu.HCl (L-Glutamic acid di-tert-butyl ester hydrochloride) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Gloves must be inspected prior to use and disposed of after use in accordance with local laws and good laboratory practices.[3] |
| Skin and Body Protection | Lab Coat | A standard lab coat or long-sleeved clothing should be worn. For larger spills, a full suit may be necessary.[1][3] |
| Respiratory Protection | Dust Respirator | Not generally required for small quantities in a well-ventilated area. If dust is generated or for larger quantities, use a type N95 (US) or type P1 (EN 143) dust mask. For significant spills, a self-contained breathing apparatus may be required.[3][4] |
| Foot Protection | Boots | Recommended, especially when handling larger quantities or in the event of a spill.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound in the laboratory.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[4]
2. Personal Decontamination:
-
Wash hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4]
3. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation and ingestion.[1]
-
Prevent the formation of dust and aerosols.[5]
4. Storage:
-
Store the product sealed in a cool, dry, well-ventilated area.[1]
-
Protect from moisture, heat, and light.[1]
-
Keep containers securely sealed when not in use.[4]
Disposal Plan: Step-by-Step Procedures
The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[6]
1. Waste Collection:
-
Collect dry, unused this compound and any contaminated materials (e.g., weighing paper, contaminated PPE) in a clearly labeled, sealed container designated for chemical waste.[6]
2. Spill Management:
-
Small Spills: Use appropriate tools to carefully sweep or scoop the spilled solid material into a designated, labeled waste container.[3][6]
-
Large Spills: Use a shovel to place the material into a suitable, labeled waste disposal container.[3]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on chemical waste pickup and disposal procedures.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[5]
-
Do not allow the chemical to enter drains or waterways.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
